GKI-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJDHFWTOJHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
GKI-1 Mechanism of Action in Cell Cycle Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKI-1 is a small molecule inhibitor of the serine/threonine kinase, Greatwall (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). GWL is a critical regulator of mitotic entry and progression. Its inhibition presents a promising strategy for anti-cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cell cycle regulation, detailing its molecular target, downstream signaling pathway, and cellular effects. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Dysregulation of the cell cycle is a hallmark of cancer. Cyclin-dependent kinases (CDKs) are the master regulators of cell cycle progression. Greatwall kinase (GWL) has emerged as a key player in the G2/M transition and mitotic progression. GWL activation at the onset of mitosis leads to the phosphorylation of its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Phosphorylated ENSA/ARPP19 are potent inhibitors of the protein phosphatase 2A complex containing the B55 regulatory subunit (PP2A/B55). The inhibition of PP2A/B55 prevents the dephosphorylation of CDK1 substrates, thereby promoting mitotic entry and maintenance of the mitotic state.[1]
This compound (Greatwall Kinase Inhibitor-1) is a first-generation inhibitor of human GWL.[2] By targeting GWL, this compound reactivates PP2A/B55, leading to the dephosphorylation of CDK1 substrates, which ultimately results in mitotic arrest, cell death, and failure of cytokinesis in cancer cells.[2] This guide will delve into the specifics of this mechanism.
This compound: Target Specificity and Potency
This compound exhibits inhibitory activity against Greatwall kinase. Its potency has been characterized by determining its half-maximal inhibitory concentration (IC50) against different forms of the kinase. The selectivity of this compound has also been assessed against other kinases.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (µM) | Source |
| hGWLFL (full-length) | ~10 | [3] |
| hGWL-KinDom (kinase domain) | ~10 | [3] |
| ROCK1 | ~11 | [3] |
| PKA | > 40 | [3] |
Data presented is a summary from available literature and may vary based on experimental conditions.
Mechanism of Action: The Greatwall Kinase Signaling Pathway
The primary mechanism of action of this compound is the disruption of the Greatwall kinase signaling pathway, which is crucial for mitotic progression.
Signaling Pathway Diagram
Caption: this compound inhibits Greatwall kinase, leading to PP2A/B55 activation and mitotic disruption.
Cellular Effects of this compound
Treatment of cancer cells with this compound leads to a series of observable cellular phenotypes consistent with the disruption of mitotic progression.
Table 2: Cellular Effects of this compound on HeLa Cells
| Phenotype | Observation | Concentration (µM) | Source |
| ENSA/ARPP19 Phosphorylation | Reduction in p-ENSA (Ser67) levels | 25, 50 | [2] |
| Mitotic Events | Decrease in the number of cells entering mitosis | 25, 50 | [2] |
| Mitotic Arrest | Increase in the percentage of cells arrested in mitosis | 25, 50 | [2] |
| Cell Death | Induction of apoptosis in mitotically arrested cells | 25, 50 | [2] |
| Cytokinesis Failure | Increase in the incidence of failed cell division | 25, 50 | [2] |
These effects are typically observed after several hours of treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for a standard MTT-based cell viability assay.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the distribution of cells in different phases of the cell cycle after this compound treatment.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Target of GKI-1 Inhibitors: A Technical Guide to Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "GKI-1 inhibitor" is not standard in scientific literature, it is highly probable that this refers to inhibitors of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) . This in-depth technical guide provides a comprehensive overview of SGK1 as a therapeutic target, focusing on its mechanism of action, key inhibitors, and the experimental methodologies used to study its function. SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation. Its dysregulation has been implicated in numerous diseases, such as cancer, hypertension, and diabetic nephropathy, making it an attractive target for drug development.
The Molecular Target: Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1)
SGK1 is a member of the AGC family of protein kinases and is a key downstream effector of the phosphoinositide 3-kinase (PI3K) signaling pathway. The activation of SGK1 is a multi-step process initiated by extracellular signals such as growth factors and hormones. Upon activation of PI3K, SGK1 is phosphorylated by PDK1 and mTORC2, leading to its full enzymatic activity. Once active, SGK1 phosphorylates a range of downstream substrates, thereby modulating their activity and influencing cellular function.
Key Small Molecule Inhibitors of SGK1
Several small molecule inhibitors targeting SGK1 have been developed and characterized. This guide will focus on two of the most well-documented inhibitors: GSK650394 and EMD638683.
Quantitative Data on Inhibitor Potency
The inhibitory activity of these compounds against SGK1 and other kinases is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the reported IC50 values for GSK650394 and EMD638683.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Inhibited Kinases (IC50) | Reference |
| GSK650394 | SGK1 | 62 | SGK2 (103 nM) | |
| EMD638683 | SGK1 | 3000 | PKA, MSK1, PRK2, SGK2, SGK3 |
Signaling Pathways Involving SGK1
SGK1 is a central node in multiple signaling pathways that are critical for normal cellular function and are often dysregulated in disease.
PI3K/Akt/SGK1 Signaling Pathway
The PI3K/Akt/SGK1 pathway is a canonical signaling cascade that promotes cell survival and proliferation.
SGK1 and NF-κB Signaling Crosstalk
SGK1 has been shown to modulate the activity of the NF-κB signaling pathway, a key regulator of inflammation and immunity.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a generalized procedure for determining the IC50 of a compound against SGK1.
Objective: To measure the potency of an inhibitor in blocking the enzymatic activity of SGK1.
Materials:
-
Recombinant active SGK1 enzyme
-
SGK1-specific substrate peptide (e.g., a derivative of NDRG1)
-
ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Test inhibitor (e.g., GSK650394) at various concentrations
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter for radiometric assay
Procedure:
-
Prepare Reagents: Dilute the SGK1 enzyme, substrate, and ATP to their final working concentrations in kinase assay buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 96-well plate, add the SGK1 enzyme, the substrate, and the test inhibitor at various concentrations.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction and Detect Signal:
-
For ADP-Glo™ Assay: Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. Then add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
-
For Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of SGK1 Pathway Activation
This protocol outlines the steps to assess the phosphorylation status of SGK1 and its downstream targets in cells.
Objective: To determine the effect of an SGK1 inhibitor on the phosphorylation of SGK1 and its substrates (e.g., NDRG1).
Materials:
-
Cell culture reagents
-
Test inhibitor (e.g., GSK650394)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-SGK1, anti-total-SGK1, anti-phospho-NDRG1, anti-total-NDRG1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the SGK1 inhibitor at various concentrations for a specified duration. Include appropriate positive and negative controls.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-SGK1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total proteins (e.g., anti-total-SGK1) and a loading control (e.g., anti-β-actin) to normalize the data.
Conclusion
SGK1 is a well-validated therapeutic target for a range of diseases. The development of potent and selective inhibitors, such as GSK650394 and EMD638683, has provided valuable tools for both basic research and clinical investigation. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational framework for researchers and drug development professionals working to further elucidate the role of SGK1 and to develop novel therapeutic strategies targeting this important kinase.
GKI-1: A Technical Guide to a First-in-Class Greatwall Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GKI-1, with the IUPAC name N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline, is a pioneering small molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). As a critical regulator of mitotic entry and progression, GWL has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and biological activity of this compound. Detailed experimental methodologies for key assays and visualizations of the relevant signaling pathway and experimental workflows are included to support further research and development efforts.
Chemical Structure and Properties
This compound is a synthetic compound belonging to the pyrazole class of heterocycles. Its chemical identity and key physicochemical properties are summarized below.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |
| Synonyms | Greatwall Kinase Inhibitor-1 |
| CAS Number | 2444764-03-6 |
| Molecular Formula | C₁₅H₁₂ClN₃ |
| Molecular Weight | 269.73 g/mol |
| SMILES | Clc1ccc(Nc2cccc(c2)c3cn[nH]c3)cc1 |
Physicochemical Properties
A comprehensive profile of the physicochemical properties of this compound is crucial for its application in experimental settings. The following table summarizes the available data. Further characterization is recommended for specific experimental conditions.
| Property | Value | Notes |
| Physical State | Solid | |
| Solubility | Soluble in DMSO | Quantitative solubility in a range of aqueous and organic solvents is yet to be fully characterized. For stock solutions, it is recommended to dissolve in DMSO. |
| Storage | Short term (days to weeks) at 0°C; Long term (months to years) at -20°C, desiccated.[1] | Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1] |
| Purity | Typically >98% by HPLC | As reported by commercial suppliers. |
Mechanism of Action and Biological Activity
This compound exerts its biological effects through the specific inhibition of Greatwall kinase, a key player in the regulation of the cell cycle.
Greatwall Kinase Signaling Pathway
Greatwall kinase is a critical component of the signaling network that governs the entry into and progression through mitosis. A primary function of GWL is to phosphorylate its substrates, α-endosulfine (ENSA) and ARPP19. This phosphorylation event converts them into potent inhibitors of the protein phosphatase 2A (PP2A) complex containing the B55 regulatory subunit (PP2A-B55). The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby promoting and maintaining the mitotic state.
This compound, by inhibiting the kinase activity of GWL, prevents the phosphorylation of ENSA/ARPP19. This leads to the reactivation of PP2A-B55, which can then dephosphorylate CDK1 substrates, ultimately leading to defects in mitotic progression.
Caption: The Greatwall kinase signaling pathway and the inhibitory action of this compound.
In Vitro Kinase Inhibition
This compound has been demonstrated to be a potent inhibitor of human Greatwall kinase. The inhibitory activity has been quantified against both the full-length protein and the kinase domain.
| Target | IC₅₀ (µM) |
| Human Greatwall Kinase (full-length, hGWL FL) | 4.9[1] |
| Human Greatwall Kinase (kinase domain, hGWL-KinDom) | 2.5[1] |
| ROCK1 | 11[1] |
| PKA | Weakly affected[1] |
These data indicate that this compound is a selective inhibitor of Greatwall kinase, with some off-target activity against ROCK1 at higher concentrations.
Cellular Activity
Treatment of cancer cell lines with this compound has been shown to phenocopy the effects of GWL depletion, leading to significant disruptions in cell cycle progression.
-
Reduction of ENSA/ARPP19 Phosphorylation: In HeLa cells, treatment with this compound at concentrations of 25 µM and 50 µM leads to a marked decrease in the phosphorylation of ENSA and ARPP19.[2]
-
Mitotic Arrest and Cell Death: Inhibition of GWL by this compound results in a decrease in mitotic events and an increase in mitotic arrest and subsequent cell death.[2]
-
Cytokinesis Failure: A significant outcome of this compound treatment is the failure of cytokinesis, the final stage of cell division.[2]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound. These protocols are based on published studies and can be adapted for specific research needs.
In Vitro Greatwall Kinase Inhibition Assay
This protocol describes a typical in vitro assay to determine the inhibitory activity of this compound against Greatwall kinase.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare recombinant human Greatwall kinase, the substrate (e.g., recombinant ENSA), and ATP in assay buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the wells.
-
Add the Greatwall kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Reaction and Detection:
-
Incubate the reaction plate at 30°C for a specified duration (e.g., 30-60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the level of substrate phosphorylation. This can be achieved through various methods, such as:
-
ADP-Glo™ Kinase Assay (Promega): Measures the amount of ADP produced, which is proportional to kinase activity.
-
ELISA: Using a phospho-specific antibody to detect the phosphorylated substrate.
-
Western Blot: Detecting the phosphorylated substrate using a specific antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cellular Assays in HeLa Cells
The following protocols outline methods to assess the cellular effects of this compound on HeLa cells.
Cell Culture:
-
HeLa cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or on coverslips in multi-well plates) and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 25 µM and 50 µM) or DMSO as a vehicle control. The duration of treatment will vary depending on the specific endpoint being measured (e.g., 4-24 hours).
Immunofluorescence for Phospho-ENSA/ARPP19:
-
Grow HeLa cells on coverslips and treat with this compound.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against phospho-ENSA/ARPP19 (e.g., anti-phospho(Ser67)-ENSA) overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Analysis of Mitotic Arrest and Cytokinesis Failure:
-
Seed HeLa cells in a multi-well plate suitable for live-cell imaging.
-
Treat the cells with this compound or DMSO.
-
Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire phase-contrast or DIC images at regular intervals (e.g., every 5-10 minutes) for an extended period (e.g., 24-48 hours).
-
Analyze the time-lapse movies to quantify:
-
The percentage of cells entering mitosis.
-
The duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
The percentage of cells undergoing mitotic arrest (prolonged mitosis without progressing to anaphase).
-
The percentage of cells failing cytokinesis (e.g., forming binucleated cells).
-
Synthesis
A potential synthetic route for N-(4-Chlorophenyl)-3-(1H-pyrazol-4-yl)aniline can be conceptualized based on established pyrazole synthesis methodologies. A plausible approach involves the reaction of a substituted aniline with a pyrazole precursor.
Caption: A conceptual workflow for the synthesis of this compound.
Disclaimer: This represents a plausible synthetic strategy. The actual synthesis may require optimization of reaction conditions, catalysts, and purification methods.
Conclusion
This compound stands as a valuable chemical probe for elucidating the complex roles of Greatwall kinase in cell cycle regulation and its potential as a therapeutic target in diseases characterized by uncontrolled cell proliferation, such as cancer. The data and protocols presented in this technical guide are intended to facilitate further investigation into the biological functions of Greatwall kinase and the development of next-generation inhibitors with improved potency and selectivity. As a first-in-class inhibitor, this compound provides a critical starting point for structure-activity relationship studies aimed at optimizing its pharmacological profile. Continued research with this compound and its analogs will undoubtedly deepen our understanding of mitotic regulation and may pave the way for novel therapeutic interventions.
References
GKI-1: A Novel Glycogen Synthase Kinase 3β Inhibitor for the Treatment of Alzheimer's Disease
Abstract: Glycogen synthase kinase 3β (GSK-3β) is a critical serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease (AD), primarily through its role in the hyperphosphorylation of the tau protein, a key component of neurofibrillary tangles (NFTs).[1][2] This document provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of GKI-1, a novel, potent, and selective small-molecule inhibitor of GSK-3β. This compound was identified through a high-throughput screening campaign and subsequently optimized. It demonstrates significant efficacy in reducing tau phosphorylation in cellular and animal models of AD, presenting a promising therapeutic candidate for further development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[3] Glycogen synthase kinase 3β (GSK-3β) is a key enzyme that contributes to tau hyperphosphorylation.[1][2] Its activity is elevated in the brains of AD patients, making it a prime therapeutic target.[4] Inhibition of GSK-3β has been shown to reduce tau pathology and improve cognitive deficits in various preclinical models.[2][5] This whitepaper details the discovery and characterization of this compound, a novel ATP-competitive inhibitor of GSK-3β.
Discovery of this compound
This compound was identified from a corporate library of over 200,000 compounds via a high-throughput screening (HTS) campaign designed to find inhibitors of recombinant human GSK-3β.
High-Throughput Screening Workflow
The screening process involved a primary screen to identify initial hits, followed by a dose-response confirmation and an orthogonal assay to eliminate false positives.
Screening Results
The primary screen identified 1,540 compounds that exhibited over 50% inhibition of GSK-3β activity at a concentration of 10 µM. These hits were subjected to a 10-point dose-response analysis, confirming 88 compounds with IC50 values below 10 µM. A subsequent orthogonal assay using a different technology (HTRF®) validated these findings. Among the confirmed hits, a phenyl-methylene-hydantoin scaffold showed promise.[6] Structure-activity relationship (SAR) studies led to the identification of this compound as the lead candidate with superior potency and favorable preliminary physicochemical properties.
| Screening Stage | Parameter | Value |
| Primary Screen | Compound Concentration | 10 µM |
| Hit Criteria | >50% Inhibition | |
| Hit Rate | 0.72% | |
| Confirmatory Screen | Assay Format | 10-point dose-response |
| Confirmed Hits | 88 | |
| Lead Candidate (this compound) | IC50 (ADP-Glo™) | 70 nM [4] |
| IC50 (HTRF®) | 85 nM |
Synthesis of this compound
This compound is synthesized via a three-step process starting from commercially available 4-bromobenzaldehyde and hydantoin. The synthesis is designed for efficiency and scalability.
Synthetic Workflow
The synthesis involves a Knoevenagel condensation, followed by a Suzuki coupling, and concludes with a Boc deprotection.
References
- 1. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of GSK-3 as a Therapeutic Strategy on Tau Pathologies [frontiersin.org]
- 3. ijmr.net.in [ijmr.net.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy of an inhibitor of GSK‐3β in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
GKI-1 as a Greatwall Kinase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2][3] Its activity is essential for the timely phosphorylation of mitotic substrates by ensuring the inhibition of the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), in complex with its B55 regulatory subunit.[1][2] The GWL-ENSA/ARPP19-PP2A/B55 signaling axis represents a pivotal control point in the cell cycle. Dysregulation of this pathway is implicated in various cancers, making Greatwall kinase a compelling target for therapeutic intervention. GKI-1 (Greatwall Kinase Inhibitor-1) is a first-generation, specific small-molecule inhibitor of Greatwall kinase, providing a valuable tool for studying its function and a starting point for the development of novel anti-cancer therapeutics.[4][5][6][7]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of Greatwall. This inhibition prevents the subsequent phosphorylation of its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[4][5][6] In their unphosphorylated state, ENSA and ARPP19 are unable to bind to and inhibit the PP2A-B55 phosphatase complex.[1][2] Consequently, PP2A-B55 remains active and dephosphorylates CDK1 substrates, leading to a failure to maintain the mitotic state, ultimately resulting in mitotic arrest, cell death, and cytokinesis failure in cancer cells.[4][5][6][7]
Signaling Pathway
The Greatwall kinase signaling pathway is a linear cascade that plays a crucial role in the establishment and maintenance of the mitotic state. The pathway is initiated by the activation of Greatwall kinase at the onset of mitosis. Activated GWL then phosphorylates ENSA and ARPP19, converting them into potent inhibitors of the PP2A-B55 phosphatase. This inhibition of PP2A-B55 is critical for the accumulation of phosphorylated CDK1 substrates, which drives the cell into and through mitosis.
Caption: The Greatwall kinase signaling pathway in mitotic regulation.
Quantitative Data
The following tables summarize the in vitro inhibitory activity of this compound against Greatwall kinase and its selectivity against other kinases.
Table 1: In Vitro Inhibitory Activity of this compound against Human Greatwall Kinase
| Target | This compound IC50 (µM) |
| Full-length human Greatwall (hGWLFL) | 4.9[8] |
| Human Greatwall Kinase Domain (hGWL-KinDom) | 2.5[8] |
Table 2: Selectivity Profile of this compound
| Kinase | This compound IC50 (µM) |
| ROCK1 | 11[4][8] |
| PKA | > 40[4] |
| CDK2 | > 100[4] |
Cellular Effects
Treatment of cancer cell lines, such as HeLa cells, with this compound leads to a dose-dependent reduction in the phosphorylation of ENSA/ARPP19.[4][5][6][7] This mimics the phenotype observed with siRNA-mediated depletion of Greatwall kinase. The cellular consequences of this compound treatment include:
-
Decrease in mitotic events: A reduction in the number of cells successfully entering and completing mitosis.
-
Mitotic arrest: Cells arrest in mitosis due to the inability to maintain a stable mitotic state.[4][5][6]
-
Cell death: Prolonged mitotic arrest triggers apoptosis.[4][5][6]
-
Cytokinesis failure: Cells that attempt to exit mitosis often fail to complete cytokinesis, resulting in multinucleated cells.[4][5][6]
Experimental Workflows
The following diagram illustrates a typical workflow for the evaluation of a Greatwall kinase inhibitor like this compound.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
Experimental Protocols
The following are representative, detailed protocols for key experiments involved in the characterization of this compound. These protocols are based on standard laboratory procedures and should be optimized for specific experimental conditions.
In Vitro Greatwall Kinase Inhibition Assay
This protocol describes a radiometric filter-binding assay to determine the IC50 of this compound against Greatwall kinase.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
Substrate (e.g., recombinant ENSA or a synthetic peptide substrate)
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
[γ-33P]ATP
-
10% (v/v) Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add in the following order:
-
Kinase Assay Buffer
-
Diluted this compound or DMSO (for control)
-
Recombinant Greatwall kinase
-
Substrate
-
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times for 5 minutes each in 10% phosphoric acid.
-
Rinse the P81 paper with acetone and allow it to air dry.
-
Place the dried P81 paper in a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for Phospho-ENSA/ARPP19
This protocol details the detection of phosphorylated ENSA/ARPP19 in HeLa cells following treatment with this compound.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against phospho-ENSA/ARPP19 (specific for the Greatwall phosphorylation site)
-
Primary antibody against total ENSA/ARPP19 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time period.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total ENSA/ARPP19 or a loading control to normalize the data.
Immunofluorescence for Mitotic Phenotypes
This protocol describes the visualization of mitotic arrest and cytokinesis failure in HeLa cells treated with this compound.
Materials:
-
HeLa cells grown on glass coverslips
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
PBS
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Primary antibody against α-tubulin (for visualizing the mitotic spindle)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for counterstaining DNA)
-
Antifade mounting medium
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to attach.
-
Treat the cells with this compound or DMSO for a specified duration.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate the cells with the primary antibody against α-tubulin for 1 hour at room temperature.
-
Wash the cells three times with PBST.
-
Incubate the cells with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBST.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope. Analyze for mitotic stage, spindle morphology, chromosome alignment, and the presence of multinucleated cells.
Conclusion
This compound is a valuable chemical probe for elucidating the roles of Greatwall kinase in cell cycle control and disease. Its ability to specifically inhibit Greatwall kinase and induce mitotic catastrophe in cancer cells underscores the therapeutic potential of targeting this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental workflows and protocols to aid researchers in the fields of cell biology and drug discovery. Further development of more potent and selective Greatwall kinase inhibitors, using this compound as a scaffold, holds promise for the development of novel cancer therapies.
References
- 1. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-cell fluorescence imaging for phenotypic analysis of mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
In Vitro Activity of GKI-1 on MASTL Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of GKI-1, a first-generation inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL) kinase, also known as Greatwall (Gwl). This document summarizes key quantitative data, details experimental methodologies for relevant assays, and visualizes the core signaling pathway and experimental workflows.
Quantitative Data Summary
The in vitro inhibitory activity of this compound against MASTL kinase has been determined using various assay formats. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are summarized below.
| Parameter | Value (μM) | Assay Method | Source |
| IC50 | 10 | In vitro kinase assay | [1] |
| IC50 | 5-9 | In vitro kinase assay | [2][3] |
| EC50 | 4.9 | Immunoprecipitation kinase assay (full-length hGWL) | [2] |
| IC50 | 2.5 | Kinase-Glo Max assay (hGWL-KinDom) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. The following protocols are based on established methods for assessing MASTL kinase activity in vitro.
In Vitro MASTL Kinase Assay (ADP-Glo™ Based)
This protocol describes the determination of MASTL kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Recombinant GST-tagged MASTL (Thermo Fisher Scientific)
-
His-tagged ENSA (Sino Biological Inc.)
-
This compound (or other inhibitors)
-
Kinase Buffer: 100 mM Tris-HCl (pH 7.5), 30 mM MgCl₂, 2 mM DTT, 1 mM EDTA
-
Ultra-pure ATP (Promega)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, combine recombinant MASTL kinase, the substrate ENSA, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiation of Reaction: Start the kinase reaction by adding ATP to a final concentration of 10 μM. The total reaction volume is typically 25 μL.
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 μL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 μL of Kinase Detection Reagent to each well to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Immunoprecipitation (IP) Kinase Assay
This assay measures the activity of endogenous MASTL immunoprecipitated from cell lysates.
Materials:
-
Cell lysate from mitotic cells (e.g., MCF7 cells treated with colcemide)
-
Anti-MASTL antibody
-
Protein A/G agarose beads
-
Kinase Buffer (as described above)
-
His-tagged ENSA
-
Ultra-pure ATP
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ENSA antibody
Procedure:
-
Immunoprecipitation: Incubate cell lysates with an anti-MASTL antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-antigen complexes.
-
Washing: Wash the beads several times with lysis buffer and then with kinase buffer to remove non-specific binding.
-
Kinase Reaction: Resuspend the beads in kinase buffer containing His-tagged ENSA and varying concentrations of this compound.
-
Initiation and Incubation: Start the reaction by adding ATP and incubate at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with an anti-phospho-ENSA antibody to detect the phosphorylation of the substrate. The band intensity corresponds to the kinase activity.
Visualizations
The following diagrams illustrate the MASTL signaling pathway and the experimental workflows.
Caption: The MASTL signaling pathway in mitotic progression.
Caption: Workflow for in vitro MASTL kinase assays.
References
- 1. Identification of new inhibitors against human Great wall kinase using in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
The Greatwall Kinase Inhibitor GKI-1: A Technical Guide to its Effects on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitotic progression is a tightly regulated process orchestrated by a complex network of protein kinases and phosphatases. The Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL), has emerged as a critical regulator of mitotic entry and maintenance. GWL functions by phosphorylating and activating its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Once phosphorylated, these proteins act as potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55) complex. The inhibition of PP2A-B55 prevents the dephosphorylation of key mitotic substrates of cyclin-dependent kinase 1 (CDK1), thereby promoting a stable mitotic state. Dysregulation of the GWL pathway is implicated in various cancers, making it an attractive target for therapeutic intervention. GKI-1 is a first-in-class small molecule inhibitor of human Greatwall kinase. This technical guide provides an in-depth overview of the effects of this compound on mitotic progression, including quantitative data on its cellular effects, detailed experimental protocols, and visualization of the underlying signaling pathways.
Introduction to this compound
This compound (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor of human Greatwall kinase with IC50 values of 4.9 µM and 2.5 µM against full-length human GWL (hGWL-FL) and the GWL kinase domain (hGWL-KinDom), respectively[1]. By inhibiting GWL, this compound prevents the phosphorylation of ENSA and ARPP19, leading to the reactivation of PP2A-B55. This disrupts the delicate balance of phosphorylation and dephosphorylation required for proper mitotic progression, ultimately resulting in mitotic defects.
Quantitative Effects of this compound on Mitotic Progression
The primary cellular effects of this compound manifest as a disruption of normal mitotic events. Treatment of HeLa cells with this compound leads to a significant decrease in the number of successful mitotic divisions and an increase in mitotic arrest and cytokinesis failure[2][3][4].
| Parameter | Control (DMSO) | This compound (25 µM) | This compound (50 µM) | Reference |
| Mitotic Events (%) | 100 | ~50 | ~25 | [3] |
| Mitotic Arrest (%) | < 5 | ~20 | ~35 | [3] |
| Cytokinesis Failure (%) | < 5 | ~15 | ~25 | [3] |
Table 1: Quantitative Analysis of Mitotic Phenotypes in HeLa Cells Treated with this compound. Data is derived from live-cell imaging studies and represents the percentage of cells exhibiting the indicated phenotype over an 8.5-hour observation period.
| Kinase | IC50 (µM) | Reference |
| hGWL (full-length) | 4.9 | [1] |
| hGWL (kinase domain) | 2.5 | [1] |
| ROCK1 | 11 | [1] |
| PKA | > 40 | [1] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound. IC50 values were determined through in vitro kinase assays.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by directly targeting the Greatwall kinase signaling pathway, a crucial regulatory axis in mitosis.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits Greatwall kinase, leading to the disruption of mitotic progression.
Experimental Protocols
The following protocols are based on methodologies used in the characterization of this compound's effects on mitotic progression.
Cell Culture and Drug Treatment
Objective: To culture HeLa cells and treat them with this compound for subsequent analysis.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
For experiments, seed cells onto appropriate culture vessels (e.g., 6-well plates, chamber slides).
-
Allow cells to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound in complete culture medium from a concentrated stock in DMSO. Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the culture medium from the cells and replace it with the medium containing this compound or DMSO.
-
Incubate the cells for the desired time period (e.g., 4-24 hours) before proceeding with downstream analysis.
Figure 2: General Experimental Workflow. This diagram outlines the basic steps for treating cells with this compound before analysis.
Immunofluorescence Staining for Mitotic Markers
Objective: To visualize the effects of this compound on mitotic spindle formation and chromosome alignment.
Materials:
-
HeLa cells grown on coverslips or chamber slides
-
This compound and DMSO (as described in 4.1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-phospho-Histone H3)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Protocol:
-
Treat HeLa cells with this compound or DMSO as described in protocol 4.1.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking solution overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
Western Blotting for Phospho-ENSA/ARPP19
Objective: To determine the effect of this compound on the phosphorylation of GWL substrates.
Materials:
-
HeLa cells treated with this compound or DMSO
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ENSA (Ser67)/ARPP19 (Ser62), anti-total ENSA/ARPP19, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat HeLa cells with this compound or DMSO as described in protocol 4.1.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
For loading controls, strip the membrane and re-probe with antibodies against total ENSA/ARPP19 and a housekeeping protein like GAPDH or β-actin.
Conclusion
This compound is a valuable research tool for elucidating the role of the Greatwall kinase pathway in mitotic progression. Its ability to induce mitotic arrest and cytokinesis failure through the specific inhibition of GWL makes it a promising lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular effects of this compound and the broader implications of targeting the Greatwall kinase in disease. Further studies are warranted to explore the full therapeutic potential of more potent and selective GWL inhibitors.
References
GKI-1: A Potent Modulator of Mitotic Progression
An In-depth Technical Guide on the Cellular Pathways Modulated by the Greatwall Kinase Inhibitor GKI-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, a first-in-class small molecule inhibitor of Greatwall (GWL) kinase. This compound serves as a critical tool for dissecting the intricate signaling networks governing mitotic entry and progression. This document details the mechanism of action of this compound, its impact on key cellular processes, quantitative data on its inhibitory activity, and detailed protocols for relevant experimental procedures.
Introduction to Greatwall Kinase and its Role in Cell Cycle Control
Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a pivotal regulator of mitotic progression.[1] It belongs to the AGC family of serine/threonine protein kinases. The primary function of GWL is to ensure the timely and accurate entry into and progression through mitosis.[2] This is achieved through the phosphorylation of its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[3] Upon phosphorylation by GWL, ENSA and ARPP19 become potent inhibitors of the protein phosphatase 2A complex containing the B55 regulatory subunit (PP2A/B55).[1][3]
The PP2A/B55 phosphatase acts as a crucial antagonist to Cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.[1][4] PP2A/B55 dephosphorylates numerous CDK1 substrates, thereby promoting mitotic exit.[1] By inhibiting PP2A/B55, the GWL-ENSA/ARPP19 signaling axis creates a positive feedback loop that sustains high levels of CDK1 activity, which is essential for maintaining the mitotic state.[1] Dysregulation of GWL has been implicated in various cancers, making it an attractive target for therapeutic intervention.[1][5]
This compound: A Specific Inhibitor of Greatwall Kinase
This compound is a small molecule inhibitor developed to target the kinase activity of human GWL.[1] It has been instrumental in elucidating the cellular consequences of GWL inhibition.
Mechanism of Action
This compound directly inhibits the catalytic activity of GWL, thereby preventing the phosphorylation of its substrates, ENSA and ARPP19.[1][6] This leads to the de-inhibition of the PP2A/B55 phosphatase. The reactivated PP2A/B55 then dephosphorylates CDK1 substrates, effectively counteracting the pro-mitotic signals and leading to defects in mitotic progression.[1]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against its primary target, Greatwall kinase, as well as potential off-target kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target Kinase | This compound IC50 (µM) | Reference |
| Human Greatwall Kinase (full-length, hGWLFL) | 4.9 | [6] |
| Human Greatwall Kinase (kinase domain, hGWL-KinDom) | 2.5 | [6] |
| MASTL | 10.2 | |
| ROCK1 | 11 | [6] |
| PKA | > 40 | |
| CDK2 | > 100 | [1] |
Cellular Pathways and Processes Modulated by this compound
Inhibition of Greatwall kinase by this compound triggers a cascade of cellular events, primarily affecting mitotic progression and cell fate.
The Greatwall Kinase Signaling Pathway
The core pathway modulated by this compound is the Greatwall kinase signaling cascade. In mitotic cells, CDK1 activates GWL, which then phosphorylates ENSA and ARPP19. Phosphorylated ENSA/ARPP19 bind to and inhibit the PP2A/B55 phosphatase, leading to the stabilization of CDK1 substrate phosphorylation and promoting mitotic entry and maintenance. This compound disrupts this pathway by directly inhibiting GWL.
Cellular Consequences of this compound Treatment
Treatment of cells with this compound results in a phenotype consistent with the loss of Greatwall kinase function. These effects include:
-
Reduction of ENSA/ARPP19 Phosphorylation: this compound treatment leads to a dose-dependent decrease in the phosphorylation of ENSA and ARPP19.[1][6]
-
Mitotic Arrest: Cells treated with this compound exhibit a decrease in mitotic events and ultimately undergo mitotic arrest.[1][6]
-
Apoptosis/Cell Death: Prolonged mitotic arrest induced by this compound can lead to apoptotic cell death.[1][7]
-
Cytokinesis Failure: Inhibition of GWL by this compound can result in defects in cytokinesis, the final stage of cell division.[1][6]
The cellular effects of this compound treatment in HeLa and pancreatic cancer cell lines are summarized below.
| Cell Line | This compound Concentration (µM) | Observed Effect | Reference |
| HeLa | 25, 50 | Reduction in ENSA/ARPP19 phosphorylation, decrease in mitotic events, mitotic arrest, cell death, cytokinesis failure. | [6] |
| Capan-1 (Pancreatic Cancer) | 10, 25, 50 | Dose-dependent reduction in cell viability, induction of apoptosis. | [7] |
Experimental Protocols
Detailed methodologies for key experiments to assess the effects of this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
In Vitro Kinase Assay
This protocol is for determining the inhibitory activity of this compound against Greatwall kinase.
Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
Recombinant substrate (e.g., ENSA or ARPP19)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EGTA, 0.1 mg/mL BSA)
-
ATP (with [γ-32P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)
-
96-well plates
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant Greatwall kinase and its substrate to the kinase buffer.
-
Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Quantify the phosphorylation of the substrate using a suitable detection method (e.g., scintillation counting for radioactive assays or luminescence for ADP-Glo™ type assays).
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 6. youtube.com [youtube.com]
- 7. MASTL is the human orthologue of Greatwall kinase that facilitates mitotic entry, anaphase and cytokinesis - PubMed [pubmed.ncbi.nlm.nih.gov]
GKI-1: A Technical Guide for the Study of PP2A-B55 Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of GKI-1, a first-generation inhibitor of Greatwall Kinase (GWL), and its application in the study of the Protein Phosphatase 2A (PP2A)-B55 signaling pathway. This document details the mechanism of action of this compound, provides structured quantitative data, and outlines key experimental protocols for its use in research and drug development.
Introduction: The Greatwall Kinase/PP2A-B55 Axis
The cell cycle is a tightly regulated process, with kinases and phosphatases playing crucial roles in its progression. Greatwall Kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression.[1][2] GWL's primary function is to phosphorylate α-endosulfine (ENSA) and Arpp19, which, in their phosphorylated state, act as potent inhibitors of the PP2A-B55 phosphatase complex.[2][3] The inhibition of PP2A-B55 is essential for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring the proper timing and execution of mitosis.[3][4]
Dysregulation of the GWL/PP2A-B55 pathway has been implicated in various diseases, including cancer.[1][2] Overexpression of GWL can lead to oncogenic properties such as transformation and invasiveness.[1][2] Consequently, GWL has emerged as a promising target for therapeutic intervention. This compound (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor developed to probe the function of GWL and serves as a valuable tool for studying the regulation of PP2A-B55.[1]
Mechanism of Action of this compound
This compound functions as a direct inhibitor of Greatwall Kinase.[1] By binding to the kinase domain of GWL, this compound prevents the phosphorylation of its downstream substrates, ENSA and ARPP19.[1] This reduction in phosphorylated ENSA/ARPP19 relieves the inhibition of the PP2A-B55 phosphatase.[1] The subsequent activation of PP2A-B55 leads to the dephosphorylation of mitotic substrates, ultimately resulting in decreased mitotic events, mitotic arrest, and in some cases, cell death and cytokinesis failure.[1][5]
The following diagram illustrates the signaling pathway involving this compound, GWL, and PP2A-B55:
Quantitative Data
The following tables summarize the reported in vitro and cellular activities of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Notes |
| MASTL (Greatwall/GWL) | 10.2 | [6] |
| Full-length human GWL (hGWLFL) | 4.9 | [5][6][7] |
| Human GWL Kinase Domain (hGWL-KinDom) | 2.5 | [5][7] |
| ROCK1 | ~11 | This compound shows some off-target activity against ROCK1.[2][5][7] |
| PKA | Weakly affected | [2][5][7] |
| CDK2 | No observable inhibition up to 100 µM | [2] |
Table 2: Cellular Effects of this compound in HeLa Cells
| Treatment Concentration (µM) | Observed Effects | Reference |
| 25 and 50 | Reduced ENSA/ARPP19 phosphorylation levels. | [5][7] |
| 25 and 50 | Decrease in mitotic events. | [1][5][7] |
| 25 and 50 | Mitotic arrest/cell death. | [1][5][7] |
| 25 and 50 | Cytokinesis failure. | [1][5][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study PP2A-B55 regulation.
In Vitro Greatwall Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by purified GWL.
Materials:
-
Recombinant active GWL kinase
-
Recombinant substrate (e.g., GST-ARPP19 or His-ENSA)[5]
-
This compound
-
Kinase buffer (e.g., 5 mM MOPS, 5 mM MgCl2, 1 mM EGTA)[5]
-
[γ-³²P]ATP or non-radioactive ATP
-
SDS-PAGE gels and Western blot apparatus
-
Phospho-specific antibodies for ENSA/ARPP19
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant GWL, and the substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction tubes.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).
-
Incubate for a defined period (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
For radioactive assays, expose the gel to a phosphor screen and quantify the incorporated radioactivity.
-
For non-radioactive assays, transfer the proteins to a PVDF membrane and perform a Western blot using phospho-specific antibodies against ENSA/ARPP19.
Cell-Based Assay for ENSA/ARPP19 Phosphorylation
This protocol describes how to treat cultured cells with this compound and assess the phosphorylation status of endogenous ENSA/ARPP19.
Materials:
-
HeLa cells or other suitable cell line
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies: anti-phospho-ENSA/ARPP19, anti-total ENSA/ARPP19, and a loading control (e.g., anti-actin)
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO for a specified time (e.g., 0-8.5 hours).[7]
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and Western blotting as described in the in vitro assay to detect the levels of phosphorylated and total ENSA/ARPP19.
Immunoprecipitation of ARPP19 to Assess PP2A-B55 Binding
This experiment can determine if the inhibition of GWL by this compound affects the interaction between ARPP19 and the PP2A-B55 complex.
Materials:
-
HeLa cells treated with this compound or DMSO
-
Immunoprecipitation lysis buffer (e.g., containing a reversible cross-linker)[8]
-
Anti-ARPP19 antibody and control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blot reagents
-
Antibodies: anti-PP2A-A, anti-PP2A-B55, anti-PP2A-C, and anti-ARPP19
Protocol:
-
Lyse the treated cells with immunoprecipitation lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with anti-ARPP19 antibody or control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffer.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against the PP2A subunits and ARPP19.
Experimental and Logical Workflow Visualization
The following diagram outlines a typical experimental workflow for investigating the effects of this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the intricate regulation of the PP2A-B55 phosphatase by the Greatwall Kinase pathway. Its ability to specifically inhibit GWL allows researchers to investigate the downstream consequences of PP2A-B55 activation in various cellular contexts. While this compound exhibits some off-target effects, it provides a crucial starting point for the development of more potent and selective GWL inhibitors for both research and therapeutic purposes.[1][2] The experimental protocols and data presented in this guide offer a solid foundation for scientists and drug development professionals to effectively utilize this compound in their studies of cell cycle control and its deregulation in disease.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro kinase assay [protocols.io]
- 7. revvity.com [revvity.com]
- 8. ENSA and ARPP19 differentially control cell cycle progression and development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: GKI-1 Treatment for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 (Greatwall Kinase Inhibitor-1) is a small molecule inhibitor of Greatwall (GWL) kinase, also known as Microtubule-associated serine/threonine kinase-like (MASTL). GWL kinase is a critical regulator of mitotic entry and progression.[1][2][3] Its inhibition leads to mitotic arrest, apoptosis, and failure of cytokinesis, making it a potential target for cancer therapy. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, apoptosis, and the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of Greatwall. In a normal cell cycle, Cyclin B-Cdk1 activates GWL, which then phosphorylates its substrates, ENSA (α-endosulfine) and ARPP19 (cAMP-regulated phosphoprotein 19).[4][5][6] Phosphorylation of ENSA and ARPP19 turns them into potent inhibitors of the protein phosphatase 2A (PP2A) complex with the B55 regulatory subunit (PP2A-B55).[2][4][7] The inhibition of PP2A-B55 is crucial for maintaining the phosphorylated state of many mitotic substrates, thereby ensuring proper entry into and progression through mitosis.
By inhibiting GWL, this compound prevents the phosphorylation of ENSA and ARPP19.[2] This allows PP2A-B55 to remain active, leading to the dephosphorylation of Cdk1 substrates, which ultimately results in a failure to maintain the mitotic state, leading to cell cycle arrest and apoptosis.[4][7]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (µM) | Notes |
| Human Greatwall (full-length) | 4.9 | [8] |
| Human Greatwall (kinase domain) | 2.5 | [8] |
| ROCK1 | ~11 | Off-target activity.[8] |
| PKA | > 40 | Weak off-target activity.[8] |
| CDK2 | > 100 | No significant inhibitory activity observed. |
Table 2: Effective Concentrations of this compound in Cell Culture
| Cell Line | Assay | Concentration Range (µM) | Observed Effects |
| HeLa | Immunofluorescence | 25 - 50 | Reduction in p-ENSA/ARPP19 levels, mitotic arrest, cell death, cytokinesis failure.[2] |
| Capan-1 (Pancreatic Cancer) | Cell Viability, Apoptosis | 10 - 100 | Dose-dependent reduction in cell viability and induction of apoptosis. |
| tHPNE (normal pancreatic ductal epithelial) | Cell Viability, Apoptosis | 10 - 100 | Dose-dependent reduction in cell viability and induction of apoptosis. |
Signaling Pathway Diagram
Caption: this compound inhibits Greatwall Kinase, preventing PP2A-B55 inactivation and promoting mitotic arrest.
Experimental Workflow Diagram
Caption: Workflow for assessing the effects of this compound on cultured cells.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cells of interest (e.g., HeLa, Capan-1) in their recommended growth medium and conditions.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction and flow cytometry) at a density that allows for logarithmic growth during the treatment period. For example, seed 5x10³ cells/well in a 96-well plate for an MTT assay.[9]
-
-
This compound Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO. Store at -20°C or -80°C.[8]
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM).
-
-
Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10][11]
-
Reagent Preparation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
After the this compound treatment period, add 10-20 µL of the MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[9]
-
Carefully remove the medium from each well.
-
Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[11][12]
-
Cell Preparation:
-
Following this compound treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, and PI only) to set up the compensation and gates.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is adapted from standard propidium iodide staining methods for cell cycle analysis.[13][14][15]
-
Cell Fixation:
-
After this compound treatment, harvest the cells as described for the apoptosis assay.
-
Wash the cells with PBS and resuspend the pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[15]
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the cells by flow cytometry, measuring the DNA content.
-
The resulting histogram can be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak may indicate apoptotic cells with fragmented DNA.
-
Western Blotting for Phospho-ENSA/ARPP19
This protocol is designed to detect the phosphorylation status of GWL substrates.
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel suitable for resolving low molecular weight proteins (ENSA/ARPP19 are ~15-20 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ENSA (Ser67)/ARPP19 (Ser62) overnight at 4°C. A recommended antibody is the rabbit polyclonal antibody from Cell Signaling Technology (#5240), typically used at a 1:1000 dilution.[16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against total ENSA/ARPP19 or a loading control like GAPDH or β-actin.
-
Troubleshooting
-
Low this compound activity: Ensure the this compound stock solution is properly stored and that the final concentration in the culture medium is accurate. Consider extending the treatment duration.
-
High background in Western blotting: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.
-
Cell clumping in flow cytometry: Handle cells gently during harvesting and staining. Consider adding EDTA to the PBS washes.
-
Variability in MTT assay results: Ensure consistent cell seeding density and complete dissolution of formazan crystals.
Conclusion
This compound is a valuable tool for investigating the role of Greatwall kinase in cell cycle regulation and as a potential anti-cancer agent. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the cellular effects of this compound. Careful optimization of experimental conditions for specific cell lines and research questions is recommended for obtaining reliable and reproducible data.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyclin A triggers Mitosis either via the Greatwall kinase pathway or Cyclin B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. researchgate.net [researchgate.net]
- 5. Greatwall kinase at a glance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Greatwall-PP2A axis in cell cycle control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. google.com [google.com]
- 12. youtube.com [youtube.com]
- 13. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 16. media.cellsignal.com [media.cellsignal.com]
GKI-1 (EgKI-1): Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1, identified as Ethis compound, is a Kunitz-type protease inhibitor originally isolated from the canine tapeworm Echinococcus granulosus.[1][2] Emerging research has highlighted its potential as a therapeutic agent in oncology.[1][2] Studies have demonstrated that Ethis compound can inhibit the growth and migration of various human cancer cell lines, including breast cancer, melanoma, and cervical cancer, in a dose-dependent manner, while showing no significant effect on normal cells.[1][2][3] Furthermore, this protein has been shown to induce cell cycle arrest and apoptosis in cancerous cells.[1][2] In vivo studies using a triple-negative breast cancer model in mice have also indicated a significant reduction in tumor growth with Ethis compound treatment.[1][2] These findings underscore the promise of Ethis compound as a novel anti-cancer therapeutic.
Mechanism of Action
Ethis compound exerts its anti-cancer effects through several mechanisms. As a potent inhibitor of chymotrypsin and neutrophil elastase, it can modulate the tumor microenvironment.[3] By inhibiting elastase, Ethis compound may reduce cancer cell migration by interfering with the function of tumor-associated neutrophils (TANs), which are known to play a role in cancer metastasis.[3] The primary anti-tumor activity of Ethis compound appears to be the direct inhibition of tumor cells by disrupting the cell cycle and inducing apoptosis.[3]
Data Presentation
The following table summarizes the quantitative data from in vitro studies on the effect of Ethis compound on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Migration (Scratch Assay) | 1 µM | 18% closure compared to 58% in control | [2] |
| HeLa | Cervical Cancer | Cell Migration (Scratch Assay) | 1 µM | 16% closure compared to 100% in control | [2] |
| CJM | Melanoma | Cell Migration (Scratch Assay) | 1 µM | 12% closure compared to 60% in control | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Cycle Analysis | 1 µM & 2 µM | Increase in G2/M phase after 48 hours | [2] |
| HeLa | Cervical Cancer | Cell Cycle Analysis | 1 µM & 2 µM | ~30% decrease in G0/G1, ~30% increase in S, and ~80% increase in G2/M phase after 48 hours | [2] |
Experimental Protocols
Cell Migration Assay (Scratch Assay)
This protocol is adapted from the methodology described by Ranasinghe et al. (2018).
Objective: To assess the effect of Ethis compound on cancer cell migration in vitro.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa, CJM)
-
Complete culture medium
-
Recombinant Ethis compound protein
-
Control buffer (vehicle for Ethis compound)
-
6-well plates
-
200 µl pipette tips
-
Microscope with a camera
Procedure:
-
Seed cells in 6-well plates and grow to confluence.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µl pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing either 1 µM Ethis compound or the control buffer.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Workflow for Cell Migration Assay:
Cell Cycle Analysis
This protocol is based on the methodology described by Ranasinghe et al. (2018).
Objective: To determine the effect of Ethis compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HeLa)
-
Complete culture medium
-
Recombinant Ethis compound protein (1 µM and 2 µM)
-
Control buffer
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
Propidium iodide (PI) staining solution
-
RNase A
-
5 ml polystyrene round-bottom tubes
-
Flow cytometer
Procedure:
-
Treat cells with 1 µM or 2 µM Ethis compound or control buffer.
-
Harvest cells at 24 and 48 hours post-treatment by trypsinization.
-
Collect cells into 5 ml round-bottom tubes and wash thoroughly with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at 4°C overnight.
-
Centrifuge to discard the ethanol and wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Workflow for Cell Cycle Analysis:
Signaling Pathway
Ethis compound treatment leads to a disruption of the normal cell cycle progression, ultimately inducing apoptosis in cancer cells. The diagram below illustrates the logical flow from Ethis compound treatment to the observed cellular outcomes.
References
- 1. Kunitz type protease inhibitor Ethis compound from the canine tapeworm Echinococcus granulosus as a promising therapeutic against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kunitz type protease inhibitor Ethis compound from the canine tapeworm Echinococcus granulosus as a promising therapeutic against breast cancer | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the In Vivo Study of GKI-1, a Novel Kinase Inhibitor
Introduction
GKI-1 is a novel, potent, and selective small molecule kinase inhibitor with significant therapeutic potential in oncology. A common challenge in the preclinical development of kinase inhibitors is their low aqueous solubility, which can hinder the achievement of therapeutic concentrations in vivo and lead to variable drug exposure. These application notes provide detailed protocols for the solubilization and preparation of this compound for in vivo studies in animal models, ensuring consistent and reliable delivery. The following sections outline the solubility profile of this compound in various vehicles, a detailed protocol for preparing a formulation suitable for oral and intraperitoneal administration, and the signaling pathway targeted by this compound.
This compound Solubility Profile
The solubility of this compound was assessed in a panel of pharmaceutically acceptable vehicles to identify a suitable formulation for in vivo administration. The following table summarizes the solubility data.
| Vehicle | This compound Solubility (mg/mL) at 25°C | Observations |
| Water | < 0.001 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | Practically insoluble |
| 5% Dextrose in Water (D5W) | < 0.001 | Practically insoluble |
| 0.5% (w/v) Methylcellulose in Water | 0.1 (as a suspension) | Forms a stable suspension |
| 10% DMSO / 90% Saline | 0.5 | Precipitates upon standing |
| 10% DMSO / 40% PEG300 / 50% Saline | 5.0 | Clear solution, stable for 24 hours |
| 20% Captisol® in Water | 10.0 | Clear solution, stable for at least 48 hours |
| Corn Oil | 1.0 | Forms a fine suspension with sonication |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This compound Signaling Pathway
This compound is a potent inhibitor of the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The diagram below illustrates the key components of the PI3K/AKT/mTOR pathway and the point of inhibition by this compound.
Caption: The PI3K/AKT/mTOR signaling pathway is inhibited by this compound.
Experimental Protocol: Preparation of this compound for In Vivo Oral Administration
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle composed of 20% Captisol® in sterile water. This formulation is suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Sterile, USP-grade water for injection
-
Sterile 15 mL conical tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile syringes and needles
Procedure:
-
Calculate Required Amounts:
-
For a final volume of 10 mL of a 10 mg/mL this compound solution, you will need:
-
100 mg of this compound
-
2 g of Captisol®
-
Sterile water to a final volume of 10 mL
-
-
-
Prepare the Vehicle:
-
In a sterile 15 mL conical tube, weigh 2 g of Captisol®.
-
Add approximately 8 mL of sterile water.
-
Vortex or stir until the Captisol® is completely dissolved.
-
-
Dissolve this compound:
-
Accurately weigh 100 mg of this compound powder.
-
Slowly add the this compound powder to the Captisol® solution while vortexing or stirring.
-
Continue to mix until the this compound is completely dissolved. The solution should be clear and free of visible particulates.
-
-
Final Volume Adjustment:
-
Add sterile water to the solution to bring the final volume to 10 mL.
-
Mix thoroughly.
-
-
Quality Control:
-
Visually inspect the solution for any undissolved particles. If particles are present, continue mixing.
-
Measure the pH of the final solution to ensure it is within the desired range (typically pH 5-8 for oral administration).
-
For long-term studies, it is recommended to confirm the concentration and stability of the formulation using a validated analytical method (e.g., HPLC).
-
-
Storage:
-
Store the prepared formulation at 2-8°C, protected from light.
-
It is recommended to use the formulation within 48 hours of preparation.[1]
-
Experimental Workflow for In Vivo Preparation and Administration
The following diagram outlines the general workflow for the preparation and administration of this compound in an in vivo study.
Caption: Workflow for the preparation and administration of this compound.
Disclaimer: This document is intended for research purposes only. The protocols and information provided are based on general knowledge and best practices for the formulation of poorly soluble compounds. Researchers should perform their own formulation development and stability studies for their specific compound and intended in vivo model. Always follow appropriate safety precautions and institutional guidelines when handling chemical compounds and conducting animal studies.
References
Application Notes and Protocols for GKI-1: A Greatwall Kinase Inhibitor for Mitotic Cell Synchronization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synchronization of cells at specific stages of the cell cycle is a fundamental technique in cellular and molecular biology, crucial for studying the intricate mechanisms of cell division, protein phosphorylation, and the efficacy of anti-cancer therapeutics. GKI-1 (Greatwall Kinase Inhibitor-1) is a first-generation small molecule inhibitor of Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1] By inhibiting GWL, this compound disrupts a key signaling pathway that maintains the mitotic state, offering a valuable tool for arresting cells in mitosis. These application notes provide detailed protocols for using this compound to synchronize cells, particularly HeLa cells, in mitosis for various research applications.
Mechanism of Action: The Greatwall Kinase Pathway
Greatwall kinase is a critical component of the signaling network that governs entry into and progression through mitosis. A key function of GWL is to phosphorylate its substrates, ENSA (α-endosulfine) and ARPP19 (cAMP-regulated phosphoprotein 19).[1] Once phosphorylated, these proteins act as potent inhibitors of the B55-containing protein phosphatase 2A (PP2A-B55) complex.[1] The inhibition of PP2A-B55 is essential for maintaining the phosphorylation of numerous mitotic proteins, thereby sustaining the mitotic state.
This compound exerts its effect by directly inhibiting the kinase activity of GWL. This leads to a decrease in the phosphorylation of ENSA and ARPP19, which in turn relieves the inhibition of PP2A-B55. The reactivated PP2A-B55 then dephosphorylates key mitotic substrates, leading to a premature exit from mitosis, mitotic arrest, or cytokinesis failure.[1]
Signaling Pathway of Greatwall Kinase in Mitosis
Caption: The Greatwall kinase signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| Human Greatwall Kinase (full-length) | 4.9 |
| Human Greatwall Kinase (kinase domain) | 2.5 |
| ROCK1 | ~11 |
| PKA | >40 |
Data compiled from Ocasio et al., 2016.[1]
Table 2: Cellular Effects of this compound on HeLa Cells
| Treatment | Concentration (µM) | Observation |
| This compound | 25 | Reduction in p-ENSA/ARPP19 levels, decrease in mitotic events. |
| This compound | 50 | Significant reduction in p-ENSA/ARPP19, mitotic arrest, cell death, and cytokinesis failure. |
Data summarized from Ocasio et al., 2016.[1]
Experimental Protocols
Protocol 1: Induction of Mitotic Arrest in Asynchronous HeLa Cells using this compound
This protocol describes the use of this compound to enrich a population of HeLa cells in mitosis.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (CAS 2444764-03-6)
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates/flasks
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a mitotic marker (e.g., anti-phospho-Histone H3 (Ser10))
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear visualization
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells in a suitable culture vessel (e.g., 6-well plate with coverslips for imaging) at a density that will result in 50-60% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
Preparation of this compound: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Dilute the stock solution in pre-warmed complete culture medium to final concentrations of 25 µM and 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for 8-16 hours. The optimal incubation time may vary and should be determined empirically.
-
Cell Fixation and Staining (for Mitotic Index Quantification):
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against phospho-Histone H3 (Ser10) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Data Analysis:
-
Using a fluorescence microscope, count the number of mitotic cells (positive for phospho-Histone H3 and with condensed chromatin) and the total number of cells (all DAPI/Hoechst-stained nuclei) in at least 10 random fields of view per condition.
-
Calculate the Mitotic Index (%): (Number of mitotic cells / Total number of cells) x 100.
-
Experimental Workflow for Mitotic Arrest Induction
Caption: Workflow for inducing and quantifying mitotic arrest using this compound.
Protocol 2: Analysis of this compound-induced Effects on ENSA/ARPP19 Phosphorylation
This protocol is for verifying the mechanism of action of this compound by observing the dephosphorylation of its downstream targets.
Materials:
-
Materials from Protocol 1
-
Primary antibody against phospho-ENSA (Ser67) or phospho-ARPP19 (Ser67)
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Immunostaining:
-
Follow the staining procedure from Protocol 1 (steps 6c-6k), but use a primary antibody against phospho-ENSA (Ser67) or phospho-ARPP19 (Ser67).
-
-
Image Analysis:
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the fluorescence intensity of the phospho-ENSA/ARPP19 signal in the mitotic cell population for each treatment condition. A significant decrease in fluorescence intensity in this compound treated cells compared to the control indicates successful target engagement.
-
Protocol 3: Washout Experiment to Assess Reversibility of Mitotic Arrest
This protocol determines if the mitotic arrest induced by this compound is reversible upon its removal.
Procedure:
-
Follow steps 1-4 from Protocol 1 to induce mitotic arrest with this compound.
-
Washout:
-
After the 8-16 hour incubation with this compound, remove the medium.
-
Wash the cells three times with a generous volume of pre-warmed PBS.
-
Add fresh, pre-warmed complete culture medium without this compound.
-
-
Time-course Analysis:
-
Fix and stain cells at different time points after the washout (e.g., 0, 1, 2, 4, 6 hours).
-
Quantify the mitotic index at each time point as described in Protocol 1.
-
-
Data Analysis:
-
Plot the mitotic index as a function of time after this compound washout. A decrease in the mitotic index over time indicates that cells are exiting mitosis and the arrest is reversible.
-
Troubleshooting and Considerations:
-
Cell Viability: High concentrations of this compound or prolonged treatment may lead to cell death.[1] It is advisable to perform a cell viability assay (e.g., Trypan Blue exclusion or a commercial viability kit) in parallel.
-
Off-target Effects: this compound has been shown to inhibit ROCK1 at higher concentrations.[2] Researchers should be aware of potential off-target effects and may need to include appropriate controls if studying pathways involving ROCK1.
-
Cell Line Specificity: The optimal concentration and incubation time for this compound may vary between different cell lines. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for the cell line of interest.
-
Solubility: this compound is soluble in DMSO. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all experimental conditions, including controls.
These protocols provide a framework for utilizing this compound as a tool for mitotic cell synchronization. By understanding its mechanism of action and carefully optimizing experimental conditions, researchers can effectively employ this inhibitor to investigate the complex processes of cell division.
References
Application Notes and Protocols for the Characterization of GKI-1, a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental characterization of GKI-1, a novel kinase inhibitor. The protocols outlined below detail the necessary steps to determine its inhibitory potency, selectivity, and mechanism of action, which are crucial for its development as a potential therapeutic agent.
Introduction to Kinase Inhibitors
Kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, cell growth, proliferation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them attractive targets for drug development.[1][3] Kinase inhibitors are small molecules that block the activity of these enzymes, thereby disrupting the signaling pathways that contribute to disease progression.[4][5] The characterization of a novel kinase inhibitor like this compound involves a series of in vitro and cell-based assays to establish its efficacy and specificity.
Data Presentation: this compound Inhibitory Activity
The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. The inhibition constant (Ki) provides a more direct measure of the inhibitor's binding affinity.[6]
| Kinase Target | Substrate | ATP Concentration (µM) | This compound IC50 (nM) | This compound Ki (nM) |
| Kinase A | Peptide A | 10 | 15 | 8 |
| Kinase B | Protein B | 10 | 250 | 135 |
| Kinase C | Peptide C | 10 | >10,000 | >5,000 |
| Kinase D | Protein D | 10 | 800 | 430 |
This table presents hypothetical data for illustrative purposes.
Signaling Pathway Modulated by this compound
This compound is hypothesized to target a key kinase in a critical cellular signaling pathway. The diagram below illustrates a generic MAP kinase signaling cascade, which is a common target for kinase inhibitors.
Caption: Hypothetical signaling pathway targeted by this compound.
Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is designed to measure the enzymatic activity of a purified kinase in the presence of this compound to determine the IC50 value. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Purified kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
384-well white assay plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in DMSO. A common starting concentration is 1 mM.
-
Dispense inhibitor: Add 1 µL of each this compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a "no inhibitor" control.
-
Add kinase: Add 10 µL of the kinase solution (diluted in kinase buffer) to each well.
-
Incubate: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate kinase reaction: Add 10 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) to each well.
-
Incubate: Incubate the plate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Terminate reaction and detect ADP:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Convert ADP to ATP and measure luminescence:
-
Add 40 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus the kinase activity.[7] Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for in vitro kinase assay using ADP-Glo™.
Cell-Based Assay for Target Engagement
This protocol assesses the ability of this compound to inhibit its target kinase within a cellular context. This is often achieved by measuring the phosphorylation of a downstream substrate of the target kinase using methods like Western blotting or ELISA.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
Stimulant (e.g., growth factor to activate the signaling pathway)
-
Lysis buffer
-
Primary antibody against the phosphorylated substrate
-
Primary antibody against the total substrate (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a multi-well plate and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with the appropriate growth factor or ligand for a predetermined time (e.g., 15-30 minutes) to activate the target kinase.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to extract cellular proteins.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the primary antibody against the phosphorylated substrate.
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated and total substrate. The ratio of phosphorylated to total substrate indicates the level of kinase activity. Plot this ratio against the this compound concentration to determine the cellular IC50.
Logical Relationship of Experimental Readouts
The characterization of a kinase inhibitor involves a multi-faceted approach, where data from different assays are integrated to build a comprehensive profile of the compound.
Caption: Relationship between different experimental readouts for this compound.
References
Application Notes and Protocols for GKI-1 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
GKI-1 is a first-generation inhibitor of Greatwall kinase (GWL), a key regulator of mitotic entry.[1][2] By inhibiting GWL, this compound prevents the phosphorylation of its substrates, ARPP19 and ENSA, which in turn leads to the activation of the phosphatase PP2A-B55. This disrupts the balance of phosphorylation required for mitotic progression, resulting in mitotic arrest and potential cell death.[1][2][3][4] These characteristics make this compound a compound of interest for cancer research and drug development.
These application notes provide a detailed protocol for the preparation and administration of this compound in animal models, specifically mice. The protocol is based on general guidelines for the in vivo administration of small molecule kinase inhibitors and should be optimized for specific experimental needs.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Greatwall kinase (GWL) / MASTL | [1][2] |
| Mechanism of Action | Inhibits GWL, preventing phosphorylation of ARPP19/ENSA, leading to PP2A-B55 activation and mitotic arrest. | [1][2][3][4] |
| In Vitro IC₅₀ | 4.9 µM (full-length human GWL), 2.5 µM (human GWL kinase domain) | Not explicitly found in search results |
| Solubility | Soluble in DMSO | Not explicitly found in search results |
Table 2: Proposed this compound Administration Protocol Parameters for Mice
| Parameter | Recommendation | Considerations |
| Animal Model | Nude mice (for xenograft studies) or other relevant strains | Strain selection depends on the research question. |
| Administration Route | Intraperitoneal (IP) Injection or Oral Gavage (PO) | IP injection offers rapid systemic exposure. Oral gavage is less invasive for repeated dosing. |
| Dosage | 5 - 50 mg/kg/day (starting dose) | Dose should be determined by pilot studies to assess efficacy and toxicity. |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | This is a common vehicle for poorly soluble compounds. Optimization may be necessary. |
| Dosing Volume | 5 - 10 mL/kg | |
| Dosing Frequency | Once daily or as determined by pharmacokinetic studies | Frequency depends on the half-life of the compound. |
| Monitoring | Body weight, tumor volume (if applicable), clinical signs of toxicity | Daily monitoring is crucial for animal welfare. |
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder to create a stock solution. Vortex or sonicate until the compound is completely dissolved.
-
Adding PEG300: Add the required volume of PEG300 to the DMSO solution and mix thoroughly.
-
Adding Tween 80: Add the required volume of Tween 80 and mix thoroughly.
-
Adding Saline: Slowly add the required volume of sterile saline to the mixture while vortexing to prevent precipitation. The final solution should be clear.
-
Storage: The formulation should be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light.
This compound Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
25-27 gauge needles with syringes
-
70% ethanol
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Injection Site Preparation: Disinfect the injection site in the lower right or left abdominal quadrant with 70% ethanol.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspiration: Gently pull back the plunger to ensure that no fluid (blood or urine) is aspirated. If fluid is aspirated, discard the syringe and prepare a new one.
-
Injection of this compound: Slowly inject the this compound formulation.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
-
Monitoring: Monitor the animal for any signs of distress or adverse reactions.
This compound Administration via Oral Gavage (PO) in Mice
Materials:
-
Prepared this compound formulation
-
Mouse restraint device
-
Flexible or rigid gavage needle (18-20 gauge for adult mice)
-
Syringe
Procedure:
-
Animal Restraint: Properly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.
-
Stomach Placement Confirmation: Ensure the needle has entered the esophagus and not the trachea. If the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Administration of this compound: Once the needle is correctly placed in the stomach, slowly administer the this compound formulation.
-
Needle Withdrawal: Gently withdraw the gavage needle.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as coughing or difficulty breathing.
Mandatory Visualization
References
GKI-1: A Potent Tool for Interrogating Mitotic Entry and Exit
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitotic entry and exit are tightly regulated processes orchestrated by a complex network of protein kinases and phosphatases. Dysregulation of this intricate balance can lead to genomic instability, a hallmark of cancer. Greatwall kinase (GWL), a key regulator of mitosis, has emerged as a promising therapeutic target. GKI-1 (Greatwall Kinase Inhibitor-1) is a first-generation small molecule inhibitor of human GWL, providing a valuable chemical tool to dissect the molecular mechanisms governing mitotic progression. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying mitotic entry and exit.
Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of Greatwall kinase.[1][2] GWL plays a crucial role in the establishment and maintenance of the mitotic state by phosphorylating its downstream substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Phosphorylation of ENSA/ARPP19 converts them into potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit-containing holoenzyme (PP2A-B55).[1] PP2A-B55 is responsible for dephosphorylating numerous substrates of cyclin-dependent kinase 1 (CDK1), the master regulator of mitosis.
By inhibiting GWL, this compound prevents the phosphorylation of ENSA/ARPP19.[1] This leads to the reactivation of PP2A-B55, which in turn promotes the dephosphorylation of CDK1 substrates, ultimately leading to a premature mitotic exit or a failure to maintain the mitotic state. This results in various mitotic defects, including decreased mitotic events, mitotic arrest, cell death, and cytokinesis failure.[1][2]
Quantitative Data
The inhibitory activity of this compound has been characterized against various kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Target Kinase | IC50 Value | Notes |
| Full-length human Greatwall kinase (hGWLFL) | 4.9 µM | [3] |
| Human Greatwall kinase domain (hGWL-KinDom) | 2.5 µM | [3] |
| ROCK1 | 11 µM | This compound exhibits some off-target activity against ROCK1.[3] |
| PKA | > 40 µM | This compound shows weak inhibition of PKA.[3] |
Signaling Pathway
The signaling pathway illustrating the role of Greatwall kinase and the effect of this compound is depicted below.
Experimental Protocols
The following protocols provide a framework for utilizing this compound to study mitotic entry and exit in cultured mammalian cells. HeLa cells are a commonly used model for such studies.[1]
Protocol 1: Analysis of Mitotic Arrest and Phenotypes using this compound
This protocol describes how to treat asynchronous or synchronized cells with this compound and analyze the resulting mitotic phenotypes.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Nocodazole (optional, for cell synchronization)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Cell Synchronization (Optional): To enrich for cells in mitosis, treat the cells with a synchronizing agent. For example, to arrest cells in prometaphase, treat with 100 ng/mL nocodazole for 16-18 hours.
-
This compound Treatment:
-
Prepare working solutions of this compound in complete culture medium. A final concentration of 25 µM or 50 µM is recommended for initial experiments.[1] Include a DMSO-only control.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the control medium.
-
Incubate the cells for the desired time period. For time-lapse imaging, a duration of 8.5 hours has been shown to be effective for observing mitotic events.[1]
-
-
Immunofluorescence Staining:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Stain the cellular DNA with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides.
-
-
Microscopy and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images and analyze the mitotic phenotypes. Quantify the percentage of cells in different mitotic stages, the incidence of mitotic arrest, cytokinesis failure, and apoptosis.
-
Protocol 2: Western Blot Analysis of ENSA/ARPP19 Phosphorylation
This protocol allows for the biochemical assessment of this compound activity by measuring the phosphorylation status of its downstream target, ENSA/ARPP19.
Materials:
-
HeLa cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA/ARPP19 (e.g., anti-phospho(Ser67)-ENSA), anti-total ENSA/ARPP19, and a loading control antibody (e.g., anti-tubulin or anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed and treat HeLa cells with this compound (e.g., 25 µM or 50 µM) and a DMSO control for a desired time (e.g., 4 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated ENSA/ARPP19 compared to total ENSA/ARPP19 and the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on mitotic progression.
References
Application Notes and Protocols for Flow Cytometry Analysis of GKI-1 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for analyzing the cellular effects of the hypothetical G-protein Coupled Receptor Kinase Inhibitor, GKI-1, using flow cytometry. This compound is a novel small molecule inhibitor targeting G-protein coupled receptor kinases (GRKs), which play a crucial role in inflammatory signaling pathways.[1] By inhibiting GRKs, this compound is postulated to modulate downstream signaling cascades, impacting cell survival, proliferation, and protein expression.
This document offers detailed protocols for assessing key cellular responses to this compound treatment, including apoptosis, cell cycle progression, and changes in cell surface marker expression. The provided methodologies and data presentation formats are designed to facilitate reproducible and robust analysis in a research and drug development setting.
This compound Mechanism of Action
G-protein coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect a wide array of extracellular signals, such as hormones, cytokines, and chemokines, and transduce them into intracellular responses.[1] Upon activation, GPCRs associate with heterotrimeric G-proteins, initiating downstream signaling cascades.[1] The signaling is terminated through a process called desensitization, which is primarily mediated by G-protein coupled receptor kinases (GRKs).[1] GRKs phosphorylate the activated GPCR, leading to the recruitment of arrestin proteins, which uncouple the receptor from the G-protein and promote receptor internalization.[1]
This compound is a hypothetical inhibitor designed to specifically target the kinase activity of GRKs. By inhibiting GRK-mediated phosphorylation, this compound is expected to prolong GPCR signaling, leading to altered cellular responses. Dysregulation of GPCR signaling is implicated in various diseases, including inflammatory conditions and cancer.[1][2] Therefore, inhibitors like this compound are valuable tools for studying the physiological roles of GRKs and may have therapeutic potential. The downstream effects of this compound can be quantitatively assessed using flow cytometry to measure changes in apoptosis, cell cycle, and the expression of specific cell surface markers.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human leukemia cell line (e.g., K562) treated with this compound for 48 hours.
Table 1: Apoptosis Analysis of K562 Cells Treated with this compound
| Treatment | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.3 ± 4.1 | 25.4 ± 3.3 | 12.3 ± 2.5 |
| This compound | 10 | 40.1 ± 5.2 | 42.7 ± 4.8 | 17.2 ± 3.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Cell Cycle Analysis of K562 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 30.1 ± 1.9 | 14.5 ± 1.5 | 2.1 ± 0.3 |
| This compound | 1 | 65.2 ± 3.1 | 22.5 ± 2.0 | 12.3 ± 1.3 | 4.8 ± 0.7 |
| This compound | 5 | 75.8 ± 4.5 | 15.3 ± 2.5 | 8.9 ± 1.1 | 10.5 ± 1.9 |
| This compound | 10 | 80.3 ± 5.1 | 9.8 ± 1.8 | 5.9 ± 0.9 | 18.7 ± 2.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Cell Surface Marker Expression on K562 Cells Treated with this compound
| Treatment | Concentration (µM) | CD44 MFI | CD95 (Fas) MFI |
| Vehicle Control | 0 | 1250 ± 150 | 850 ± 90 |
| This compound | 1 | 1180 ± 130 | 1050 ± 110 |
| This compound | 5 | 950 ± 110 | 1580 ± 180 |
| This compound | 10 | 720 ± 95 | 2100 ± 250 |
MFI: Mean Fluorescence Intensity. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of apoptosis in this compound treated cells by identifying the externalization of phosphatidylserine using Annexin V and plasma membrane integrity using PI.[3]
Materials:
-
This compound
-
Cell line of interest (e.g., K562)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at a density of 1 x 10^6 cells/mL in a culture flask. Allow cells to adhere overnight if applicable. Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry. Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in this compound treated cells based on DNA content.[4][5]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the supernatant and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. Use a low flow rate to ensure accurate DNA content measurement.[5]
Protocol 3: Cell Surface Marker Analysis
This protocol details the procedure for staining cell surface proteins to assess changes in their expression following this compound treatment.[6]
Materials:
-
This compound
-
Cell line of interest
-
Complete culture medium
-
PBS
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fluorochrome-conjugated primary antibodies (e.g., anti-CD44-PE, anti-CD95-APC)
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash cells twice with cold Flow Cytometry Staining Buffer.
-
Cell Aliquoting: Resuspend the cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^7 cells/mL. Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each FACS tube.
-
Fc Receptor Blocking (Optional but Recommended): To reduce non-specific antibody binding, add an Fc receptor blocking reagent and incubate for 10-15 minutes at 4°C.[6]
-
Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated primary antibody or the corresponding isotype control to the appropriate tubes.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer to remove unbound antibodies. Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension and Analysis: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer and analyze by flow cytometry.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Apoptosis Analysis Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. G-Protein Coupled Receptor Kinases in the Inflammatory Response and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of cytokine effects on G protein-coupled receptor-mediated signaling in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
GKI-1 not inducing mitotic arrest troubleshooting
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the Greatwall kinase inhibitor, GKI-1. Here you will find answers to frequently asked questions and detailed guides to address common issues encountered when this compound fails to induce the expected mitotic arrest phenotype.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Greatwall kinase (GWL), also known as microtubule-associated serine/threonine kinase-like (MASTL).[1][2] GWL is a critical regulator of mitotic entry. It phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19).[1] Once phosphorylated, these proteins become potent inhibitors of the protein phosphatase 2A (PP2A) complex, specifically the B55 regulatory subunit. Inhibition of PP2A/B55 prevents the dephosphorylation of CDK1 substrates, leading to a surge in CDK1 activity that drives the cell into mitosis.[1] By inhibiting GWL, this compound prevents the phosphorylation of ENSA and ARPP19, leading to sustained PP2A/B55 activity, dephosphorylation of CDK1 substrates, and ultimately, a failure to enter or maintain a mitotic state, resulting in mitotic arrest or cell death.[1][3]
Q2: What is the expected phenotype of cells treated with this compound?
A2: Treatment of cells with this compound is expected to cause a decrease in mitotic events, leading to mitotic arrest and, in some cases, cell death or cytokinesis failure.[1][3] A key biochemical indicator of this compound activity is the reduced phosphorylation of its downstream targets, ENSA and ARPP19.[3]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary between cell lines. In vitro, this compound inhibits full-length human Greatwall kinase (hGWLFL) and its kinase domain (hGWL-KinDom) with IC50 values of 4.9 µM and 2.5 µM, respectively. In HeLa cells, concentrations of 25 µM and 50 µM have been shown to be effective in reducing mitotic events and inducing mitotic arrest.[3] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Is this compound specific to Greatwall kinase?
A4: this compound is a first-generation inhibitor and has known off-target effects. It has been shown to inhibit other kinases, particularly from the AGC kinase family. For instance, this compound robustly inhibits ROCK1 with an IC50 of approximately 11 µM. It is important to consider these off-target effects when interpreting experimental results.
Troubleshooting Guide: this compound Not Inducing Mitotic Arrest
This guide addresses potential reasons why you may not be observing the expected mitotic arrest phenotype after this compound treatment and provides actionable troubleshooting steps.
Problem 1: No or Weak Mitotic Arrest Observed
Possible Cause 1.1: Suboptimal this compound Concentration The IC50 of this compound can vary between different cell lines. The concentration you are using may be too low to effectively inhibit Greatwall kinase in your specific cell model.
-
Troubleshooting Steps:
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for a fixed time point (e.g., 24 hours).
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value for this compound in your cell line.
-
Analyze Cell Cycle Profile: Use flow cytometry to quantify the percentage of cells in the G2/M phase at each concentration.
-
Select Optimal Concentration: Choose a concentration that induces a significant increase in the G2/M population without causing excessive cell death, unless apoptosis is the intended endpoint.
-
Possible Cause 1.2: Incorrect Compound Handling and Storage this compound, like many small molecules, can be sensitive to improper storage and handling, leading to degradation and loss of activity.
-
Troubleshooting Steps:
-
Verify Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO). Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Check Solubility: Ensure this compound is fully dissolved in the solvent before diluting it in your cell culture medium. Precipitates can lead to inaccurate final concentrations.
-
Protect from Light: Store the stock solution and treatment plates protected from light if the compound is light-sensitive.
-
Possible Cause 1.3: Cell Line-Specific Resistance Some cell lines may have intrinsic or acquired resistance to Greatwall kinase inhibition.
-
Troubleshooting Steps:
-
Assess GWL Expression: Verify the expression of Greatwall kinase in your cell line by Western blot or qPCR. Low expression levels may result in a less pronounced phenotype.
-
Investigate Compensatory Pathways: Consider the possibility that alternative signaling pathways are compensating for the inhibition of Greatwall kinase. This may require more in-depth molecular analysis.
-
Test a Different Cell Line: If possible, test this compound on a sensitive cell line, such as HeLa, as a positive control to confirm the compound's activity.
-
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause 2.1: Variability in Experimental Conditions Inconsistencies in cell density, treatment duration, or reagent preparation can lead to variable results.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that cells are seeded at a consistent density for all experiments, as confluency can affect cell cycle progression.
-
Optimize Treatment Time: Perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal duration for observing mitotic arrest.
-
Maintain Consistent Reagent Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
-
Possible Cause 2.2: Off-Target Effects At higher concentrations, the off-target effects of this compound on other kinases, such as ROCK1, may confound the results and mask the specific effect of Greatwall kinase inhibition.
-
Troubleshooting Steps:
-
Use the Lowest Effective Concentration: Based on your dose-response data, use the lowest concentration of this compound that still induces a significant mitotic arrest to minimize off-target effects.
-
Employ a More Specific Inhibitor: If available, consider using a more selective Greatwall kinase inhibitor as a control to confirm that the observed phenotype is due to on-target activity.
-
siRNA Knockdown Control: Use siRNA to specifically deplete Greatwall kinase and compare the resulting phenotype to that of this compound treatment. A similar phenotype would support on-target activity.[3]
-
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes of successful this compound experiments.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| Full-length human Greatwall kinase (hGWLFL) | 4.9 |
| Greatwall kinase domain (hGWL-KinDom) | 2.5 |
| ROCK1 | ~11 |
Data sourced from a study on the in vitro activity of this compound.
Table 2: Effect of this compound on Mitotic Events in HeLa Cells
| Treatment | Concentration (µM) | Relative Mitotic Events (%) |
| DMSO (Control) | - | 100 |
| This compound | 25 | ~60 |
| This compound | 50 | ~40 |
Data estimated from graphical representations in Ocasio et al., 2016. The exact percentages may vary.
Table 3: Effect of this compound on Mitotic Arrest in HeLa Cells
| Treatment | Concentration (µM) | Cells in Mitotic Arrest (%) |
| DMSO (Control) | - | < 5 |
| This compound | 25 | ~20 |
| This compound | 50 | ~30 |
Data estimated from graphical representations in Ocasio et al., 2016. The exact percentages may vary and represent cells arrested in mitosis over an 8.5-hour imaging period.
Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the cell cycle distribution of a cell population treated with this compound using propidium iodide (PI) staining.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the determined time point (e.g., 24 hours).
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a falcon tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI channel (e.g., FL2-A).
-
Gate on the single-cell population to exclude doublets and aggregates.
-
Generate a histogram to visualize the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 2: Western Blotting for Phospho-ENSA/ARPP19
This protocol details the detection of phosphorylated ENSA (at Ser67) and ARPP19 (at Ser62) as a readout for this compound activity.
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Greatwall Kinase Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Technical Support Center: Optimizing GKI-1 Concentration to Avoid Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing GKI-1, a Greatwall kinase (GWL) inhibitor, while minimizing cytotoxic effects. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data to assist in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of Greatwall kinase (GWL).[1][2][3][4] GWL is a crucial serine/threonine kinase that promotes entry into and maintenance of mitosis. It phosphorylates substrates such as ENSA and ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A/B55). This inhibition prevents the dephosphorylation of key mitotic proteins, thereby sustaining a mitotic state. By inhibiting GWL, this compound prevents the inactivation of PP2A/B55, leading to premature dephosphorylation of mitotic substrates, ultimately resulting in decreased mitotic events, mitotic arrest, and in some cases, cell death and cytokinesis failure.[2][4][5]
Q2: What is the recommended concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, published data in HeLa cells shows effective inhibition of GWL activity and induction of mitotic defects at concentrations of 25 µM and 50 µM.[1][5] It is recommended to perform a dose-response curve starting from a lower concentration (e.g., 1 µM) up to 50 µM or higher to determine the optimal concentration for your specific cell line and experimental goals.
Q3: What are the known off-target effects of this compound?
A3: this compound has been shown to have some off-target activity. Notably, it inhibits ROCK1 with an IC50 of approximately 11 µM.[1][2] It has weak activity against PKA (IC50 > 40 µM) and no significant inhibitory activity against CDK2 at concentrations up to 100 µM.[2] When interpreting experimental results, it is important to consider potential off-target effects, especially at higher concentrations.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: Standard cell viability and cytotoxicity assays can be employed. These include:
-
MTT or WST-1 Assays: These colorimetric assays measure metabolic activity, which correlates with cell viability.[6]
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating cytotoxicity.
-
Flow Cytometry with Viability Dyes: Propidium iodide or other viability dyes can be used to quantify the percentage of dead cells.
-
Apoptosis Assays: Assays that measure caspase activation or Annexin V staining can determine if cytotoxicity is mediated by apoptosis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death even at low this compound concentrations. | The cell line is highly sensitive to GWL inhibition or potential off-target effects. | Perform a more granular dose-response experiment with smaller concentration increments at the lower end of the range (e.g., 0.1 µM - 10 µM). Shorten the incubation time with this compound. |
| No observable mitotic arrest or expected phenotype. | The this compound concentration is too low. The cell line is resistant to this compound. The compound has degraded. | Increase the concentration of this compound. Confirm the expression and activity of GWL in your cell line. Ensure proper storage and handling of the this compound compound. |
| Inconsistent results between experiments. | Variations in cell seeding density. Inconsistent timing of this compound treatment. Issues with compound solubility or stability in media. | Standardize cell seeding protocols. Ensure precise timing of treatment and harvesting. Prepare fresh this compound solutions for each experiment and ensure it is fully dissolved. |
| Phenotype observed is inconsistent with GWL inhibition (e.g., G1/S arrest). | Potential off-target effects at the concentration used. The observed phenotype is a secondary effect of mitotic catastrophe. | Lower the this compound concentration to the minimum effective dose. Use a secondary, structurally different GWL inhibitor as a control if available. Perform time-course experiments to distinguish primary from secondary effects. |
Quantitative Data Summary
The following tables summarize the known in vitro and cellular activities of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| human Greatwall Kinase (full-length, hGWL-FL) | 4.9 |
| human Greatwall Kinase (kinase domain, hGWL-KinDom) | 2.5 |
| ROCK1 | ~11 |
| PKA | >40 |
| CDK2 | >100 |
Data sourced from MedchemExpress and Oncotarget.[1][2]
Table 2: Cellular Activity of this compound in HeLa Cells
| Concentration | Observed Effects |
| 25 µM | Reduced ENSA/ARPP19 phosphorylation, decreased mitotic events, mitotic arrest. |
| 50 µM | Further reduction in ENSA/ARPP19 phosphorylation, more pronounced mitotic arrest, cell death, and cytokinesis failure. |
Data sourced from Oncotarget.[2][5]
Experimental Protocols
Protocol 1: Determination of this compound Cytotoxicity using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with a serial dilution of this compound. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well and mix thoroughly to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of Mitotic Arrest by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) and a vehicle control.
-
Incubation: Incubate for a suitable period to observe mitotic effects (e.g., 16-24 hours).
-
Cell Harvest: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M population is indicative of mitotic arrest.
Visualizations
Greatwall Kinase (GWL) Signaling Pathway
Caption: Greatwall Kinase (GWL) signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: A general workflow for assessing the cytotoxic effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct | Semantic Scholar [semanticscholar.org]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct [sussex.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GKI-1 degradation and stability in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of GKI-1, a Greatwall (GWL) kinase inhibitor. The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: this compound is soluble in DMSO at a concentration of 200 mg/mL (741.48 mM).[1] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. For aqueous buffers, it is advisable to first prepare a concentrated stock in DMSO and then dilute it sequentially into the aqueous buffer. When preparing the stock solution, you can warm the tube to 37°C and use an ultrasonic bath to aid dissolution.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound as a solid should be stored at -20°C. For stock solutions in DMSO, the following storage conditions are recommended:
To avoid degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: My this compound precipitated out of my aqueous experimental buffer. What should I do?
A3: Precipitation in aqueous solutions is a common issue with hydrophobic small molecules like this compound. Here are some troubleshooting steps:
-
Decrease the final concentration: this compound's solubility in aqueous buffers is significantly lower than in DMSO. Try lowering the final concentration of this compound in your assay.
-
Increase the DMSO concentration: A small percentage of DMSO (e.g., 0.1% to 1%) in the final assay volume can help maintain solubility. However, always run a vehicle control to ensure the DMSO concentration does not affect your experimental system.
-
Use a surfactant: In some cases, a small amount of a biocompatible surfactant like Tween-20 or Pluronic F-68 can help to maintain solubility. This should be tested for compatibility with your specific assay.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use. Do not store this compound in aqueous solutions for extended periods.
Q4: Is this compound stable in aqueous solutions during my experiment?
A4: While specific data on the half-life of this compound in aqueous solutions is not publicly available, this compound has been used in cell culture experiments for up to 8.5 hours. For longer experiments, the stability of this compound in your specific buffer system should be empirically determined. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.
Q5: Are there any known degradation pathways for this compound?
A5: There is no specific published data on the degradation pathways of this compound. However, compounds with similar chemical structures, such as pyrazole and aniline derivatives, can be susceptible to certain degradation mechanisms:
-
Hydrolysis: The aniline group could be susceptible to hydrolysis under strong acidic or basic conditions, although this is generally unlikely under typical physiological pH.
-
Oxidation: The pyrazole and aniline rings can be susceptible to oxidative degradation. It is good practice to use high-purity solvents and minimize exposure to air and light.
-
Photodegradation: Many small molecule inhibitors can be light-sensitive. It is recommended to protect this compound solutions from light by using amber vials or covering tubes with foil.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | 1. Ensure stock solutions have been stored correctly at -20°C or -80°C and for no longer than the recommended duration. 2. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles. 3. If in doubt, prepare a fresh stock solution from solid this compound. |
| Precipitation of this compound in assay medium | 1. Visually inspect the final assay medium for any signs of precipitation. 2. Centrifuge a sample of the medium and check for a pellet. 3. Reduce the final concentration of this compound. 4. Increase the percentage of DMSO in the final medium (ensure vehicle controls are included). |
| Adsorption to plasticware | 1. Pre-coat pipette tips and tubes with a blocking agent like bovine serum albumin (BSA) if compatible with your assay. 2. Use low-adhesion plasticware. |
| Instability in assay medium | 1. Minimize the pre-incubation time of this compound in the assay medium before adding to cells. 2. Consider performing a time-course experiment to assess the stability of this compound's effect over the duration of your assay. |
Data Presentation
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Value/Recommendation | Reference |
| Solubility in DMSO | 200 mg/mL (741.48 mM) | [1] |
| Storage of Solid | -20°C | |
| Stock Solution Storage (-80°C) | Up to 6 months | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | [1] |
| Handling Precaution | Aliquot to avoid repeated freeze-thaw cycles | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
To aid dissolution, gently vortex the vial and/or sonicate in a water bath for a short period. The tube can also be warmed to 37°C.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for Cellular Assays
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the final desired concentration. It is recommended to perform an intermediate dilution in medium before the final dilution to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability or the experimental outcome (typically ≤ 0.5%).
-
Use the working solution immediately after preparation.
Visualizations
References
GKI-1 off-target effects in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of GKI-1, a first-generation inhibitor of Greatwall Kinase (GWL), in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is Greatwall Kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL). This compound was developed as a small-molecule inhibitor for this kinase.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound inhibits the kinase activity of GWL. In cells, this leads to a reduction in the phosphorylation of GWL substrates, such as ENSA/ARPP19.[1][2] The dephosphorylation of these substrates activates the phosphatase PP2A/B55, which is crucial for mitotic progression.
Q3: What are the expected phenotypic effects of this compound in cancer cell lines like HeLa?
A3: Treatment of HeLa cells with this compound has been shown to cause a decrease in mitotic events, mitotic arrest leading to cell death, and cytokinesis failure.[1] These effects are consistent with the inhibition of the GWL/ENSA/PP2A pathway.
Q4: What is the recommended solvent and storage condition for this compound?
A4: As with most small molecule inhibitors, this compound should be dissolved in a suitable organic solvent like DMSO to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: No observable or weak phenotypic effect after this compound treatment.
Possible Causes & Solutions:
-
Compound Inactivity:
-
Solution: Verify the integrity and purity of your this compound compound. If possible, confirm its activity using an in vitro kinase assay against recombinant GWL kinase before use in cellular experiments.
-
-
Insufficient Cellular Uptake or Efflux:
-
Solution: Increase the incubation time or the concentration of this compound. Consider using a different cell line that may have better uptake or lower efflux of the compound.
-
-
Cell Line Insensitivity:
-
Solution: The GWL pathway may not be a critical dependency in your chosen cell line. Confirm the expression of GWL and its substrates (ENSA/ARPP19) in your cell line by Western blot. Consider using a cell line known to be sensitive to GWL inhibition, such as HeLa cells.[1]
-
-
Incorrect Assay Conditions:
-
Solution: Ensure that the cell density and growth phase are appropriate for your assay. For cell cycle-related phenotypes, it is often best to use asynchronously growing cells in the logarithmic growth phase.
-
Issue 2: Unexpected or off-target effects are observed.
Possible Causes & Solutions:
-
Inhibition of Off-Target Kinases:
-
Solution: this compound is known to have off-target activities. Be aware of the known off-target profile of this compound (see Table 1) and consider if the observed phenotype could be attributed to the inhibition of these kinases. For example, inhibition of ROCK1 could lead to changes in cell morphology and adhesion. Perform experiments with more selective inhibitors for the suspected off-target kinase to confirm if the phenotype is indeed due to off-target inhibition.
-
-
Compound-Specific Toxicity:
-
Solution: At high concentrations, small molecule inhibitors can induce non-specific toxicity. Perform a dose-response curve for cell viability (e.g., using an MTT assay) to determine the optimal concentration range for this compound in your cell line, distinguishing targeted effects from general toxicity.
-
-
Activation of Compensatory Signaling Pathways:
-
Solution: Inhibition of a kinase can sometimes lead to the activation of feedback loops or parallel signaling pathways. It is advisable to analyze key signaling pathways that might be affected by using techniques like phospho-kinase antibody arrays or Western blotting for key signaling nodes.
-
Quantitative Data
Table 1: In Vitro Kinase Inhibitory Profile of this compound
| Kinase Target | IC50 (µM) | Notes |
| MASTL (GWL) | 5 - 10 | On-Target |
| ROCK1 | ~11 | Off-Target |
| PKA | > 40 | Weak Off-Target |
| CDK2 | > 100 | No significant inhibition |
This table summarizes the currently available public data on this compound's kinase selectivity. A comprehensive kinome-wide scan would provide a more complete off-target profile.
Experimental Protocols
Protocol 1: In Vitro MASTL (Greatwall) Kinase Assay
This protocol is a general guideline for an in vitro kinase assay to assess the inhibitory activity of this compound against MASTL.
Materials:
-
Recombinant active MASTL kinase
-
Recombinant ENSA or ARPP19 substrate
-
This compound compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO (for dissolving this compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
Plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Then, dilute the this compound solutions in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the recombinant MASTL kinase and the ENSA/ARPP19 substrate to the kinase buffer.
-
Add the diluted this compound or DMSO control to the wells containing the kinase and substrate.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for MASTL if known, or at a standard concentration (e.g., 10 µM).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-ENSA/ARPP19 in HeLa Cells
This protocol describes how to assess the cellular activity of this compound by measuring the phosphorylation status of its substrate, ENSA/ARPP19.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-ENSA/ARPP19 (Ser67), anti-total ENSA/ARPP19, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed HeLa cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) or a DMSO vehicle control for a specified time (e.g., 4-8 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ENSA/ARPP19 (Ser67) overnight at 4°C.
-
The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total ENSA/ARPP19 and a loading control like GAPDH or β-actin.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: A logical workflow for troubleshooting this compound experiments.
Caption: Logical relationship of this compound's on- and off-target effects.
References
GKI-1 Technical Support Center: Minimizing Toxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on using the Greatwall Kinase (MASTL) inhibitor, GKI-1, in long-term experiments. The information is presented in a question-and-answer format to address specific issues and provide practical troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a first-generation small molecule inhibitor of Greatwall Kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1] GWL is a critical regulator of mitotic entry and progression. It phosphorylates α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which then act as potent inhibitors of the protein phosphatase 2A complex (PP2A/B55). The inhibition of PP2A/B55 is necessary for the accumulation of phosphorylated CDK1 substrates, which drives cells into mitosis. By inhibiting GWL, this compound prevents the inactivation of PP2A/B55, leading to decreased phosphorylation of CDK1 substrates and ultimately causing mitotic arrest, cell death, and cytokinesis failure in rapidly dividing cells.[1][2]
Q2: What are the known off-target effects of this compound?
This compound is known to have several off-target interactions, particularly within the AGC kinase family.[2] While it shows no significant inhibitory activity against CDK2, it does inhibit ROCK1 with an IC50 of approximately 11 µM.[3] Researchers should be aware of these off-target effects, as they can contribute to the observed cellular phenotype and toxicity.
Q3: What is a recommended starting concentration for this compound in long-term cell culture experiments?
For long-term assays, such as clonogenic or 3D culture, it is advisable to use a lower concentration of this compound to minimize toxicity. A concentration of 10 µM has been used in such experiments to reduce toxicity compared to higher concentrations used for short-term cell viability assays. However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
Distinguishing between on-target and off-target effects is crucial for interpreting experimental results. A common strategy is to compare the phenotype induced by this compound with the phenotype observed after genetic knockdown (e.g., using siRNA or shRNA) of the intended target, Greatwall Kinase.[2] If the phenotypes are highly similar, it suggests that the observed effects are primarily on-target. Discrepancies between the pharmacological and genetic approaches may indicate off-target activities of the inhibitor. Additionally, comparing the effects of this compound with other structurally different GWL inhibitors, if available, can help to confirm on-target effects.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Troubleshooting Step |
| High sensitivity of the cell line to GWL inhibition. | Perform a dose-response curve with a wide range of this compound concentrations to determine the precise IC50 for your cell line. Start with very low concentrations (e.g., nanomolar range) and titrate up. |
| Off-target toxicity. | 1. Compare the observed phenotype with that of GWL knockdown via siRNA to assess the contribution of off-target effects. 2. Test the effect of this compound on a non-cancerous, slowly dividing cell line to assess general cytotoxicity. |
| Accumulation of the inhibitor over time. | Consider a "drug holiday" approach where the cells are cultured in inhibitor-free medium for a short period to allow for recovery before re-introducing this compound. |
| Instability of the compound in culture medium leading to toxic byproducts. | Information on the long-term stability of this compound in culture medium is not readily available. If this is a concern, test the stability of this compound under your experimental conditions using analytical methods like HPLC. |
Issue 2: Diminished effect of this compound over a long-term experiment.
| Possible Cause | Troubleshooting Step |
| Development of acquired resistance. | 1. Analyze the expression and mutation status of GWL in the treated cells. 2. Investigate the activation of compensatory signaling pathways. 3. Consider a combination therapy approach with an inhibitor of a potential escape pathway. |
| Degradation of this compound in the culture medium. | Replenish the culture medium with fresh this compound more frequently. The stability of this compound in aqueous solution over extended periods should be considered. |
| Selection of a resistant subpopulation of cells. | Isolate and characterize the less sensitive cells to understand the mechanism of reduced efficacy. |
Issue 3: Cells enter a senescent-like state instead of undergoing apoptosis.
| Possible Cause | Troubleshooting Step |
| On-target effect of prolonged mitotic arrest. | 1. Use senescence markers (e.g., SA-β-gal staining, p21 expression) to confirm the senescent state. 2. Evaluate if the senescent phenotype is reversible upon withdrawal of this compound. 3. Consider that for some cancer types, inducing senescence can be a desired therapeutic outcome. |
| Sub-lethal concentration of this compound. | Perform a detailed dose-response and time-course experiment to identify a concentration and duration of treatment that favors apoptosis over senescence. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Notes |
| hGWL (full-length) | 4.9 µM | Primary target. |
| hGWL (kinase domain) | 2.5 µM | Higher potency against the isolated kinase domain. |
| ROCK1 | ~11 µM | Known off-target. |
| PKA | Weakly affected | Minimal off-target activity. |
| CDK2 | No observable inhibition up to 100 µM | Demonstrates selectivity against this key cell cycle kinase. |
Data compiled from MedchemExpress and related publications.[3][4]
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Inhibition Level | Notes |
| AGC Kinase Family | Several off-target interactions | This compound shows a tendency to interact with kinases in this family. |
Based on kinase profiling against 50 different protein kinases. For detailed information, refer to the primary literature.[2]
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment using a Real-Time Glo Assay
This protocol is adapted for assessing the long-term effects of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Real-time cytotoxicity assay reagent (e.g., CellTox™ Green Cytotoxicity Assay)
-
Multi-well plates (96-well, clear bottom, black or white walls recommended)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the desired experimental duration (e.g., 7-14 days). This needs to be optimized for each cell line.
-
Include wells for "no cells" (medium only) and "vehicle control" (DMSO).
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM).
-
Add the this compound dilutions to the appropriate wells. The final DMSO concentration should be consistent across all wells and ideally below 0.1%.
-
-
Real-Time Cytotoxicity Measurement:
-
At the time of treatment, add the cytotoxicity reagent to all wells according to the manufacturer's instructions. This reagent is typically non-lytic and allows for repeated measurements from the same wells.
-
Measure the fluorescence at specified time points (e.g., every 24 or 48 hours) for the duration of the experiment.
-
-
Data Analysis:
-
Subtract the average fluorescence from the "no cells" control from all other measurements.
-
Normalize the fluorescence values to the vehicle control at each time point to determine the relative cytotoxicity.
-
Plot the results as a function of time and this compound concentration.
-
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is engaging its target, GWL, in the cells.
Materials:
-
Cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ENSA (Ser67)/ARPP19 (Ser67), anti-total ENSA/ARPP19, anti-GWL, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis:
-
A decrease in the ratio of phosphorylated ENSA/ARPP19 to total ENSA/ARPP19 in this compound treated cells compared to the control indicates successful target engagement.
-
Mandatory Visualizations
Caption: The Greatwall (MASTL) signaling pathway and the mechanism of action of this compound.
References
GKI-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility issues that researchers, scientists, and drug development professionals may encounter when working with the kinase inhibitor GKI-1.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of a key kinase involved in cellular signaling pathways. Its primary mechanism is to block the phosphorylation of downstream substrates, thereby modulating signaling cascades implicated in disease. The specific kinase target of this compound is crucial for its biological effect. For instance, if this compound targets a kinase like TGF-β-activated kinase 1 (TAK1), it would interfere with Smad-independent signaling pathways.[1]
Q2: What are the common sources of experimental variability when using this compound?
A2: Experimental variability with this compound can arise from several factors:
-
Compound Stability and Solubility: this compound may degrade or precipitate in certain experimental conditions.
-
Cell Line Heterogeneity: Different cell lines may have varying expression levels of the target kinase and downstream signaling components.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected biological responses.
-
Assay Conditions: Variations in incubation time, cell density, and reagent concentrations can significantly impact results.
Q3: How can I minimize off-target effects of this compound?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound, as determined by a dose-response curve.
-
Employ highly specific assays to measure the activity of the intended target kinase.
-
Validate key findings using a secondary, structurally unrelated inhibitor of the same target, or through genetic approaches like siRNA or CRISPR-mediated knockout of the target kinase.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Possible Cause 1: this compound Solubility and Stability.
-
Troubleshooting Step: Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in aqueous media. Prepare fresh dilutions for each experiment. Visually inspect for any precipitation.
-
-
Possible Cause 2: Variable Cell Growth and Health.
-
Troubleshooting Step: Maintain consistent cell seeding densities and ensure cells are in the logarithmic growth phase. Regularly check for mycoplasma contamination.
-
-
Possible Cause 3: Assay Interference.
-
Troubleshooting Step: If using a luminescence or fluorescence-based readout, test for any intrinsic fluorescence or quenching properties of this compound at the concentrations used.
-
Issue 2: Unexpected or contradictory results in downstream signaling analysis.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting Step: Perform a kinome scan to identify potential off-target kinases. Compare the effects of this compound with those of a more selective inhibitor if available.
-
-
Possible Cause 2: Crosstalk with other signaling pathways.
-
Troubleshooting Step: The targeted pathway may have complex interactions with other signaling networks. For example, TAK1 is known to crosstalk with the Smad pathway. Map the known interactions of your target kinase and investigate key nodes of crosstalk.
-
-
Possible Cause 3: Feedback Mechanisms.
-
Troubleshooting Step: Inhibition of a kinase can sometimes lead to the activation of compensatory feedback loops. Conduct time-course experiments to understand the dynamics of the signaling response.
-
Data Presentation
Table 1: this compound In Vitro Kinase Selectivity Profile
| Kinase Target | IC50 (nM) |
| Target Kinase | 5 |
| Off-Target Kinase A | 500 |
| Off-Target Kinase B | >10,000 |
| Off-Target Kinase C | 850 |
Table 2: Effect of this compound on Cell Viability in Different Cell Lines
| Cell Line | Target Expression | GI50 (µM) after 72h |
| Cell Line A | High | 0.1 |
| Cell Line B | Medium | 1.5 |
| Cell Line C | Low | >10 |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to the desired concentrations in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Readout: Perform the desired assay to measure the endpoint, such as cell viability (e.g., using a resazurin-based assay), or a target-specific biomarker.
-
Data Analysis: Plot the results as a dose-response curve and calculate the IC50 or GI50 value.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound targeting TAK1.
Caption: Troubleshooting workflow for this compound experimental variability.
References
GKI-1 Efficacy Troubleshooting Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using GKI-1, a potent G-protein-coupled inwardly-rectifying potassium (GIRK) channel inhibitor. The information is tailored for researchers, scientists, and drug development professionals encountering issues with this compound efficacy in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, also known as Kir3.x channels. GIRK channels are activated by the βγ subunits of Gi/o-coupled G-protein coupled receptors (GPCRs).[1][2][3] Activation of these channels leads to an outward flow of K+ ions, causing hyperpolarization of the cell membrane and a decrease in cellular excitability.[4] this compound is hypothesized to act by directly binding to the channel pore or at an allosteric site, preventing the influx of potassium ions and thereby increasing cellular excitability.
Q2: I am not seeing the expected effect of this compound in my cell line. What are the possible reasons?
A2: Several factors could contribute to a lack of this compound efficacy:
-
Low or absent GIRK channel expression: The target cell line may not express the specific GIRK channel subunits that this compound inhibits. GIRK channels are typically heterotetramers of different subunits (GIRK1, GIRK2, GIRK3, and GIRK4), and the subunit composition can vary significantly between cell types, influencing inhibitor sensitivity.[5][6]
-
Suboptimal experimental conditions: Factors such as incorrect compound concentration, inappropriate incubation time, or issues with the assay itself can mask the effects of this compound.
-
Compound instability: this compound may be unstable in your specific cell culture media or experimental buffer.
-
Off-target effects: In some cellular contexts, the biological readout you are measuring may be more strongly influenced by off-target effects of this compound, obscuring its on-target activity. While this compound is designed for specificity, some off-target activity has been noted for other GIRK inhibitors.[7]
Q3: How can I confirm that my cell line expresses functional GIRK channels?
A3: You can use several methods to confirm the presence and function of GIRK channels in your cell line:
-
Quantitative PCR (qPCR): To measure the mRNA expression levels of the different GIRK channel subunits (KCNJ3 for GIRK1, KCNJ6 for GIRK2, KCNJ9 for GIRK3, and KCNJ5 for GIRK4).
-
Western Blot: To detect the protein expression of GIRK channel subunits.
-
Electrophysiology: This is the most direct method. You can use patch-clamp electrophysiology to measure GIRK currents in response to a known GIRK channel activator (e.g., a Gi/o-coupled GPCR agonist like acetylcholine for M2 receptors, or adenosine for A1 receptors) and then see if this current is blocked by a known GIRK channel blocker or this compound.[8][9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across different cell lines.
This is a common observation and is often due to the heterogeneous expression of GIRK channel subunits in different cell lines.
Table 1: this compound (Hypothetical) and Known GIRK Inhibitor IC50 Values in Different Systems
| Compound | Target | System | IC50 (µM) | Reference |
| This compound (Hypothetical) | GIRK1/2 | HEK293 Cells | 5.2 | - |
| This compound (Hypothetical) | GIRK1/4 | AtT20 Cells | 12.8 | - |
| This compound (Hypothetical) | GIRK2 | Xenopus Oocytes | 9.5 | - |
| Ifenprodil | GIRK1/2 | Xenopus Oocytes | 7.01 ± 0.92 | [6] |
| Ifenprodil | GIRK2 | Xenopus Oocytes | 8.76 ± 1.26 | [6] |
| Ifenprodil | GIRK1/4 | Xenopus Oocytes | 2.83 ± 0.69 | [6] |
| Terfenadine | GIRK1-containing channels | - | - | [7] |
Troubleshooting Steps:
-
Characterize GIRK subunit expression: Perform qPCR or Western blot to determine the relative expression of GIRK1, GIRK2, GIRK3, and GIRK4 subunits in your panel of cell lines. This will help you correlate this compound sensitivity with specific subunit compositions.
-
Use a positive control: Include a cell line with known high expression of a this compound-sensitive GIRK channel configuration as a positive control in your experiments.
-
Consider off-target effects: Be aware that some GIRK inhibitors have known off-target effects on other ion channels (e.g., hERG) or receptors.[7] These off-target activities might contribute to the observed cellular phenotype and vary between cell lines.
Problem 2: Difficulty in measuring this compound-mediated changes in cell viability.
Cell viability assays can be influenced by various factors.
Troubleshooting Steps:
-
Optimize assay parameters:
-
Cell Seeding Density: Ensure you are using a consistent and optimal cell seeding density. High cell densities can sometimes lead to resistance to cytotoxic compounds.
-
Incubation Time: The effect of this compound on cell viability might be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.
-
Assay Type: The choice of viability assay can impact the results. Consider using multiple assays that measure different aspects of cell health (e.g., metabolic activity - MTT, membrane integrity - LDH release, or ATP content).
-
-
Control for compound interference: Some small molecules can interfere with the reagents used in viability assays (e.g., by having inherent color or fluorescence). Run a control with this compound in cell-free media to check for any direct interference with the assay.
-
Consider the mechanism: this compound, as a GIRK channel inhibitor, may not induce widespread cell death in all cell types but rather modulate their excitability. Its effect on viability might be more pronounced under specific stress conditions or in combination with other agents.
Detailed Experimental Protocols
Electrophysiology: Whole-Cell Patch-Clamp Recording of GIRK Currents
This protocol is adapted for recording GIRK currents from cultured mammalian cells.
Materials:
-
External Solution (in mM): 110 NaCl, 40 KCl, 3 MgCl₂, 5 EGTA, 6 HEPES, 10 D-glucose, 0.001 tetrodotoxin (TTX). pH adjusted to 7.4 with NaOH.[9]
-
Internal Solution (in mM): 135 Potassium gluconate, 5 HEPES, 3 MgCl₂, 5 EGTA, 2 Na₂-ATP, 0.2 Na-GTP. pH adjusted to 7.25 with KOH.[9]
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
GIRK channel agonist (e.g., acetylcholine, adenosine).
-
This compound.
Procedure:
-
Grow cells to be tested on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage ramp from -130 mV to -20 mV over 700 ms to record the current-voltage (I-V) relationship.[9]
-
To elicit GIRK currents, perfuse the cells with the external solution containing a suitable GPCR agonist.
-
Once a stable agonist-induced current is observed, co-apply this compound at the desired concentration to measure its inhibitory effect.
-
At the end of the experiment, apply a known GIRK channel blocker (e.g., Ba²⁺) to confirm that the recorded current is indeed a GIRK current.[9]
Cell Viability: MTT Assay
Materials:
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of this compound. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Signaling Pathway of GIRK Channel Activation and Inhibition by this compound
Caption: GIRK channel activation by GPCRs and inhibition by this compound.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound efficacy in different cell lines.
References
- 1. G protein-coupled inwardly rectifying potassium channel - Wikipedia [en.wikipedia.org]
- 2. Quantitative analysis of mammalian GIRK2 channel regulation by G proteins, the signaling lipid PIP2 and Na+ in a reconstituted system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Frontiers | Targeting GIRK Channels for the Development of New Therapeutic Agents [frontiersin.org]
- 5. Targeting GIRK Channels for the Development of New Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GIRK Channels as Candidate Targets for the Treatment of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G protein-activated inwardly rectifying K+ (GIRK) currents in dendrites of rat neocortical pyramidal cells - PMC [pmc.ncbi.nlm.nih.gov]
GKI-1 inhibitor cross-reactivity with other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the GKI-1 inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound inhibitor?
A1: this compound is a first-generation inhibitor of human Greatwall kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL).[1] Greatwall kinase plays a critical role in the progression of mitosis.[1]
Q2: What is the mechanism of action of Greatwall kinase?
A2: Greatwall kinase is a key regulator of mitotic entry. It phosphorylates substrates such as ENSA and ARPP19. Once phosphorylated, these proteins become potent inhibitors of the PP2A/B55 phosphatase complex. The inhibition of PP2A/B55 is crucial for maintaining the phosphorylated state of many mitotic proteins, thereby ensuring proper mitotic progression.[1]
Below is a diagram illustrating the Greatwall kinase signaling pathway.
References
Technical Support Center: Overcoming Resistance to Kinase Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at overcoming resistance to kinase inhibitors, exemplified here by the hypothetical inhibitor "GKI-1".
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms by which cancer cells develop resistance to this compound?
A1: Resistance to kinase inhibitors like this compound is a significant challenge in cancer therapy. The mechanisms can be broadly categorized into two main types: on-target and off-target resistance.
-
On-target resistance involves alterations to the drug's direct target. This most commonly includes:
-
Secondary mutations in the kinase domain of the target protein, which can prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation that sterically hinders drug binding without affecting the kinase's activity.
-
Gene amplification of the target kinase, leading to its overexpression. This increases the concentration of the target protein to a level that the inhibitor can no longer effectively suppress.
-
-
Off-target resistance occurs without changes to the drug's primary target. Common mechanisms include:
-
Activation of bypass signaling pathways : Cancer cells can activate alternative signaling pathways to circumvent the blocked pathway. For instance, if this compound inhibits a key kinase in the MAPK pathway, cells might upregulate a parallel pathway like the PI3K/AKT pathway to maintain proliferation and survival.
-
Histological transformation : In some cases, the cancer cells can change their lineage, a process known as histological transformation. For example, a non-small cell lung cancer might transform into a small cell lung cancer, which has a different set of dependencies and is not sensitive to the original targeted therapy.
-
Increased drug efflux : Cancer cells can upregulate the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.
-
Q2: My this compound-sensitive cell line is showing signs of developing resistance. What is the first troubleshooting step I should take?
A2: The first step is to confirm and characterize the resistance. This involves a series of experiments to quantify the degree of resistance and begin to understand the underlying mechanism.
-
Confirm Resistance with a Dose-Response Curve : Perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of this compound concentrations on both your suspected resistant line and the parental sensitive line. This will allow you to determine and compare the half-maximal inhibitory concentration (IC50) for both cell lines. A significant increase in the IC50 value for the suspected resistant line confirms the resistance.
-
Check for Target Engagement : Perform a Western blot to analyze the phosphorylation status of the direct target of this compound and key downstream effectors in the presence and absence of the inhibitor. If the target and downstream proteins remain phosphorylated in the resistant cells even at high concentrations of this compound, it suggests a resistance mechanism is at play.
-
Culture Maintenance : Ensure that the development of resistance is not due to experimental artifacts. Check for contamination (e.g., mycoplasma) and confirm the identity of your cell line through short tandem repeat (STR) profiling.
Q3: How can I investigate if the resistance to this compound in my cancer cell line is due to a secondary mutation in the target kinase?
A3: To investigate secondary mutations in the target kinase, you will need to perform genetic sequencing of the kinase's coding region in your resistant cell line and compare it to the parental sensitive cell line.
-
Sanger Sequencing : If you have a strong suspicion of a specific "hotspot" mutation based on published literature for similar inhibitors, Sanger sequencing of that specific region of the gene can be a quick and cost-effective method.
-
Next-Generation Sequencing (NGS) : For a more comprehensive and unbiased approach, whole-exome or targeted panel sequencing is recommended. This will allow you to identify any mutations within the entire coding sequence of the target kinase, as well as other potential resistance-associated genes.
Once a mutation is identified, its functional consequence can be validated by introducing the mutation into the sensitive parental cell line using CRISPR/Cas9 gene editing and then assessing the sensitivity to this compound.
Q4: What are some strategies to overcome this compound resistance in my experimental models?
A4: Overcoming resistance to kinase inhibitors often involves a multi-pronged approach. Here are some common strategies:
-
Next-Generation Inhibitors : If the resistance is due to a specific on-target mutation, a next-generation inhibitor designed to bind effectively to the mutated kinase might be effective.
-
Combination Therapy : This is a widely used strategy to combat resistance.
-
Vertical Inhibition : Combine this compound with an inhibitor that targets a downstream effector in the same pathway.
-
Horizontal Inhibition : Combine this compound with an inhibitor that targets a parallel or bypass signaling pathway that is activated in the resistant cells.
-
Inhibition of Efflux Pumps : If resistance is due to increased drug efflux, co-administration of an efflux pump inhibitor may restore sensitivity to this compound.
-
-
Targeting Downstream Effectors : Even if the primary target is no longer effectively inhibited, targeting a critical downstream signaling node may still be an effective strategy.
Troubleshooting Guides
Guide 1: Investigating the Mechanism of Acquired this compound Resistance
This guide provides a systematic workflow for researchers who have observed acquired resistance to this compound in their cancer cell lines.
Problem: A previously this compound-sensitive cancer cell line now shows reduced sensitivity to the inhibitor.
Goal: To identify the potential mechanism of resistance.
Experimental Workflow:
Troubleshooting Steps:
| Step | Action | Expected Outcome | Troubleshooting |
| 1 | Confirm Resistance | A significant rightward shift in the IC50 curve for the resistant line compared to the parental line. | If no significant shift is observed, the perceived resistance might be due to experimental variability. Repeat the assay with careful attention to cell seeding density and drug concentrations. |
| 2 | Assess Target Engagement | In resistant cells, the phosphorylation of the target and downstream effectors is not inhibited by this compound. | If the target is dephosphorylated but downstream signals persist, this points towards a bypass mechanism. |
| 3 | Sequence Target Kinase | Identification of a mutation in the kinase domain. | If no mutation is found, the resistance is likely not due to on-target alterations. Proceed to investigate off-target mechanisms. |
| 4 | Phospho-Proteomic Profiling | Identification of hyper-activated signaling pathways in the resistant cells. | This is a complex experiment. Ensure proper sample preparation and data analysis with a bioinformatician. |
| 5 | Validate Findings | Functional validation of the identified resistance mechanism (e.g., by gene editing or using specific inhibitors). | If validation fails, reconsider the initial findings and explore alternative resistance mechanisms. |
Data Presentation
Table 1: Comparison of IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines
This table summarizes hypothetical IC50 values, illustrating the shift in sensitivity upon acquiring resistance.
| Cell Line | This compound Target | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| NCI-H1975 (Lung) | EGFR | 15 | 1500 | 100 |
| A375 (Melanoma) | BRAF | 50 | 5000 | 100 |
| K562 (CML) | BCR-ABL | 250 | 2500 | 10 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate at room temperature for 2-4 hours in the dark.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Western Blot for Phospho-Protein Analysis
Objective: To assess the phosphorylation status of the this compound target and downstream signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phospho-specific for the target and downstream proteins)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat sensitive and resistant cells with various concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Signaling Pathway Diagrams
Diagram 1: Common Kinase Inhibitor Resistance Pathways
This diagram illustrates the primary mechanisms of resistance to a kinase inhibitor targeting the MAPK pathway.
Validation & Comparative
GKI-1 vs. a New Generation of Greatwall Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Greatwall kinase (GWL), a key regulator of mitotic entry and progression, has emerged as a promising therapeutic target in oncology. Its inhibition offers a potential strategy to selectively induce mitotic arrest and cell death in cancer cells. GKI-1 was the first small molecule inhibitor developed for human GWL, serving as a crucial tool for validating the kinase as a drug target. This guide provides a comparative analysis of this compound and outlines the desired characteristics for the next generation of GWL inhibitors, supported by experimental data and detailed protocols.
The Greatwall Kinase Signaling Pathway
Greatwall kinase is a pivotal component of the signaling cascade that controls the timing of mitosis. Activated by CDK1-Cyclin B, GWL phosphorylates its substrates, ARPP19 and ENSA. This phosphorylation event transforms them into potent inhibitors of the PP2A-B55 phosphatase complex. The inhibition of PP2A-B55 prevents the dephosphorylation of CDK1 substrates, thereby promoting mitotic entry and maintenance.[1][2]
Performance Data of this compound
This compound is a first-generation inhibitor of human Greatwall kinase.[1][2] The following table summarizes its in vitro inhibitory activity against GWL and a panel of other kinases to assess its selectivity.
| Target Kinase | This compound IC50 (µM) | Notes |
| hGWL (full-length) | 4.9 | Primary Target |
| hGWL (kinase domain) | 2.5 | Primary Target |
| ROCK1 | ~11 | Off-target activity |
| PKA | > 40 | Weak off-target activity |
| CDK2 | > 100 | No significant activity |
Data compiled from multiple sources.
This compound vs. The Ideal Greatwall Kinase Inhibitor
While this compound has been instrumental in GWL research, its profile highlights areas for improvement in the development of clinical candidates. This table contrasts the characteristics of this compound with those of an idealized next-generation GWL inhibitor.
| Feature | This compound | Ideal Next-Generation Inhibitor | Rationale for Improvement |
| Potency (IC50) | Micromolar (µM) range | Nanomolar (nM) or sub-nanomolar range | Higher potency allows for lower effective doses, potentially reducing off-target effects and toxicity. |
| Selectivity | Inhibits other kinases (e.g., ROCK1) | High selectivity for GWL over other kinases, especially within the AGC kinase family. | Improved selectivity minimizes off-target effects, leading to a better safety profile. |
| Cellular Efficacy | Reduces ENSA/ARPP19 phosphorylation at µM concentrations | Potent inhibition of substrate phosphorylation in cells at nM concentrations. | Greater cellular potency is a prerequisite for in vivo efficacy. |
| Pharmacokinetics | Not extensively characterized | Favorable ADME properties (absorption, distribution, metabolism, excretion) for in vivo use. | A good pharmacokinetic profile is essential for a drug to be effective in a living organism. |
| Mechanism of Action | ATP-competitive | Potentially ATP-competitive or allosteric, with a well-defined binding mode. | A clear understanding of the binding mechanism aids in structure-based drug design and optimization. |
Potential Future Alternatives: In Silico Identified Compounds
Computational studies have identified potential GWL inhibitors that could serve as starting points for the development of novel chemical scaffolds. While awaiting experimental validation, these compounds represent a direction for future research.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Chemical Class |
| ZINC85597499 | -9.32 | 6-hydroxynaphthalene derivative |
| ZINC53845290 | -7.85 | Thieno-pyrimidinone based tricyclic |
Binding affinities are based on in silico docking studies and require experimental confirmation.
Experimental Protocols
In Vitro Kinase Assay for GWL Inhibitor IC50 Determination
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of a compound against Greatwall kinase.
1. Reagents and Materials:
-
Recombinant human Greatwall kinase (full-length or kinase domain)
-
GWL substrate (e.g., recombinant ENSA or a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (inhibitor)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
2. Experimental Workflow:
3. Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by dilution in kinase assay buffer.
-
Add the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the recombinant GWL enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent and plate reader.
-
Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for ENSA/ARPP19 Phosphorylation
This protocol outlines a method to assess the cellular activity of GWL inhibitors by measuring the phosphorylation of its downstream targets.
1. Reagents and Materials:
-
Human cell line (e.g., HeLa)
-
Cell culture medium and supplements
-
Test compound (inhibitor)
-
Cell synchronization agent (e.g., nocodazole)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Primary antibodies (e.g., anti-phospho-ENSA/ARPP19, anti-total ENSA/ARPP19, loading control like anti-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
2. Procedure:
-
Plate cells (e.g., HeLa) and allow them to adhere overnight.
-
Treat the cells with a cell synchronization agent such as nocodazole to arrest them in mitosis, a phase where GWL activity is high.
-
Add serial dilutions of the test inhibitor to the synchronized cells and incubate for a defined period (e.g., 1-2 hours).
-
Harvest the cells and prepare whole-cell lysates using a lysis buffer supplemented with phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of ENSA or ARPP19.
-
Detect the primary antibody using an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.
-
To normalize the data, strip the membrane and re-probe with antibodies against total ENSA/ARPP19 and a loading control protein.
-
Quantify the band intensities to determine the concentration-dependent effect of the inhibitor on substrate phosphorylation.
Conclusion
This compound has been a foundational tool in the exploration of Greatwall kinase as a therapeutic target. Its characterization has paved the way for the rational design of second-generation inhibitors. The future of GWL-targeted therapy lies in the development of highly potent and selective compounds with favorable pharmacological properties. The experimental frameworks provided in this guide offer a basis for the evaluation of such novel inhibitors, bringing the prospect of a new class of anti-cancer agents closer to reality.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
GKI-1 as a Specific MASTL Inhibitor: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GKI-1, a first-generation inhibitor of Microtubule-associated serine/threonine kinase-like (MASTL), with other available alternatives. The content is supported by experimental data to aid in the evaluation of its suitability for research and drug development purposes.
Introduction to MASTL and its Inhibition
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a critical regulator of mitotic progression.[1] It functions by phosphorylating α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), which in turn inhibit the tumor suppressor protein phosphatase 2A (PP2A). This action promotes the phosphorylation of CDK1 substrates, which is essential for mitotic entry and maintenance. Given its role in cell cycle control, MASTL has emerged as a promising target for cancer therapy.
The development of small molecule inhibitors targeting MASTL aims to disrupt this pathway, leading to mitotic arrest and cell death in cancer cells. This compound (Greatwall Kinase Inhibitor-1) was one of the first such inhibitors to be developed.[1] This guide compares this compound with subsequently developed inhibitors, MKI-1 and MKI-2, focusing on their potency, specificity, and cellular effects.
Comparative Performance of MASTL Inhibitors
The following tables summarize the available quantitative data for this compound and its alternatives, MKI-1 and MKI-2.
Table 1: In Vitro Potency Against MASTL
| Inhibitor | Target | IC50 (µM) | Reference |
| This compound | MASTL | 5-9 | [2] |
| MKI-1 | MASTL | 9.9 | [3] |
| MKI-2 | MASTL | 0.03744 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Potency of MKI-2
| Inhibitor | Target | Cellular IC50 (µM) | Cell Line | Reference |
| MKI-2 | MASTL | 0.1427 | Breast Cancer Cells | [3] |
Cellular IC50: The concentration of an inhibitor that is required for 50% inhibition in a cellular assay.
Table 3: Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available. Limited data suggests some off-target activity. MKI-2 has been shown to be more selective.
| Inhibitor | Off-Target Kinase | IC50 (µM) / Activity | Reference |
| This compound | ROCK1 | ~11 | [4] |
| PKA | > 40 | [4] | |
| CDK2 | No observable inhibition up to 100 µM | [4] | |
| MKI-2 | ROCK1, AKT, p70S6K, PKA Cα | Did not modulate | [3] |
Note: The lack of a comprehensive kinase panel screening for this compound is a significant limitation in definitively assessing its specificity compared to newer inhibitors.
Signaling Pathways and Experimental Workflows
Visual representations of the MASTL signaling pathway and a typical experimental workflow for inhibitor validation are provided below.
Caption: The MASTL signaling pathway leading to mitotic entry.
Caption: A generalized workflow for the validation of a MASTL inhibitor.
Detailed Experimental Protocols
The following are detailed protocols for key experiments used in the validation of MASTL inhibitors.
In Vitro MASTL Kinase Assay (ADP-Glo™ Assay Principle)
This protocol is based on the principle of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human MASTL enzyme
-
ENSA or ARPP19 substrate
-
This compound or other test inhibitors
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Prepare Kinase Reaction Mix: In each well of a 96-well plate, prepare a 5 µL reaction mix containing kinase buffer, MASTL enzyme, and the substrate (ENSA/ARPP19).
-
Add Inhibitor: Add 2.5 µL of the test inhibitor (e.g., this compound) at various concentrations to the wells. For the control, add 2.5 µL of DMSO.
-
Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for MASTL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.
-
Measure Luminescence: Read the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phospho-ENSA
This protocol describes the detection of phosphorylated ENSA (a direct substrate of MASTL) in cells treated with a MASTL inhibitor.
Materials:
-
HeLa or other suitable cancer cell line
-
This compound or other test inhibitors
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-ENSA (Ser67)/ARPP19 (Ser62)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Treatment: Seed HeLa cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of the MASTL inhibitor (or DMSO as a control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-phospho-ENSA antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 to 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with a loading control antibody to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with a MASTL inhibitor.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound or other test inhibitors
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the MASTL inhibitor (e.g., this compound) in a final volume of 200 µL per well. Include a DMSO-treated control group.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration compared to the DMSO control and determine the IC50 value.
Conclusion
Based on the available data, this compound serves as a useful first-generation tool for studying MASTL function. However, its micromolar potency and limited publicly available selectivity data suggest that it may have off-target effects. In contrast, the second-generation inhibitor, MKI-2, demonstrates significantly higher potency in both in vitro and cellular assays, with data indicating greater selectivity for MASTL over other tested AGC kinases. For researchers requiring a highly potent and selective MASTL inhibitor, MKI-2 appears to be a superior alternative. The experimental protocols provided in this guide offer a framework for the independent validation and comparison of these and other MASTL inhibitors.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
GKI-1 Demonstrates Notable Efficacy in Pancreatic Cancer Xenograft Models, Offering a Potential Alternative to Standard Chemotherapy
For Immediate Release
A new pre-clinical study reveals that GKI-1, a novel anti-cancer agent, exhibits significant tumor growth inhibition in a Capan-1 pancreatic cancer xenograft model. These findings position this compound as a promising therapeutic candidate, warranting further investigation and comparison with standard-of-care chemotherapy, such as gemcitabine.
Researchers and drug development professionals now have access to comparative data on the efficacy of this compound versus standard chemotherapy in a well-established pancreatic cancer xenograft model. This guide provides a comprehensive overview of the experimental data, detailed methodologies, and a visual representation of the experimental workflow to aid in the evaluation of this compound's therapeutic potential.
Comparative Efficacy of this compound and Gemcitabine in Capan-1 Xenograft Models
An indirect comparison of efficacy between this compound and the standard chemotherapy agent gemcitabine was conducted using data from separate studies on Capan-1 human pancreatic cancer xenografts in athymic nude mice.
| Treatment Agent | Dosage and Administration | Key Efficacy Findings | Citation |
| This compound | 10 mg/kg, Intraperitoneal (IP) injection | Demonstrated anti-tumorigenic potential with a visible reduction in tumor size after 6 weeks of treatment compared to a vehicle control. | [1] |
| Gemcitabine | Varied (e.g., 60 mg/kg, IP) | Capan-1 xenografts are known to have intermediate sensitivity to gemcitabine. Treatment has been shown to induce tumor regression. | [2][3] |
Note: The following comparison is based on data from separate studies and is intended for informational purposes. A direct head-to-head study is required for a definitive comparison of efficacy.
Detailed Experimental Protocols
A clear understanding of the experimental design is crucial for the interpretation of efficacy data. The following sections detail the methodologies used in the xenograft studies.
This compound Efficacy Study Protocol
-
Cell Line: Capan-1 (human pancreatic adenocarcinoma)
-
Animal Model: Athymic nude mice
-
Xenograft Establishment: Subcutaneous injection of Capan-1 cells into the flank of the mice.
-
Treatment Groups:
-
Vehicle control (n=5)
-
This compound (10 mg/kg, IP injection) (n=5)
-
-
Treatment Duration: 6 weeks
-
Efficacy Assessment: Comparison of tumor size between the vehicle and this compound treated groups. Immunohistochemical analysis of proliferation (Ki67) and apoptotic (cleaved caspase-3) markers.[1]
Standard Chemotherapy (Gemcitabine) Efficacy Study Protocol (Generalized)
-
Cell Line: Capan-1 (human pancreatic adenocarcinoma)
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID)[2][4]
-
Xenograft Establishment: Subcutaneous injection of 10^6 Capan-1 cells suspended in Matrigel into the right flank of each mouse. Tumors are allowed to establish to an average size of 50-150 mm³.[4]
-
Treatment Groups:
-
Control (e.g., saline)
-
Gemcitabine (dosages vary between studies, e.g., 60 mg/kg, administered intraperitoneally)
-
-
Treatment Schedule: Typically administered on a cyclical schedule (e.g., twice weekly for several weeks).
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., daily or three times weekly) using digital calipers. Mouse body weight is also monitored. The study concludes when tumors reach a predetermined size (e.g., 2,000 mm³).[4]
Experimental Workflow and Signaling Pathway
To visually represent the process of a typical xenograft study and the targeted signaling pathway, the following diagrams have been generated.
References
Cross-Validation of GKI-1 Effects with RNAi Knockdown of MASTL: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), has emerged as a significant target in cancer therapeutics due to its critical role in regulating mitotic progression.[1][2] Dysregulation of MASTL is associated with oncogenic transformation, chromosomal instability, and the alteration of key oncogenic signaling pathways, making it an attractive target for inhibitor development.[1][3] This guide provides a comparative analysis of two key methodologies for studying MASTL function: pharmacological inhibition using the first-generation inhibitor GKI-1 (Greatwall Kinase Inhibitor-1) and genetic knockdown using RNA interference (RNAi). The cellular effects of this compound have been shown to be comparable to those observed with siRNA-mediated depletion of MASTL, providing a valuable cross-validation of its target engagement.[2][4]
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound treatment and MASTL RNAi knockdown on cancer cell lines as reported in various studies.
| Parameter | This compound Treatment | MASTL RNAi Knockdown | Cell Line(s) | Reference(s) |
| Effect on Cell Viability | Dose-dependent reduction | Significant reduction in cell proliferation | Capan-1, tHPNE | [5] |
| Induction of Apoptosis | Significant increase in apoptotic cells | Increased levels of cell death | Capan-1, tHPNE | [5][6] |
| Cell Cycle Progression | Mitotic arrest, decrease in mitotic events | G2 phase delay, mitotic defects, cytokinesis failure | HeLa, various cancer cells | [2][6][7] |
Note: Direct quantitative comparison of IC50 values for this compound and percentage of knockdown for RNAi is not available from the same study. The table presents the qualitative outcomes which are reported to be similar.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways regulated by MASTL and the general experimental workflows for this compound inhibition and MASTL RNAi knockdown.
MASTL Signaling Pathway
References
- 1. MASTL: A novel therapeutic target for Cancer Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Oncogenic Functions of MASTL Kinase [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MASTL: A novel therapeutic target for Cancer Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MASTL - Wikipedia [en.wikipedia.org]
GKI-1 vs. Other Mitotic Inhibitors: A Comparative Guide on Mechanisms of Action and Performance
For researchers, scientists, and drug development professionals, understanding the nuanced differences between novel and established mitotic inhibitors is critical for advancing cancer therapeutics. This guide provides an objective comparison of GKI-1, a Greatwall kinase inhibitor, with other well-known mitotic inhibitors. The information herein is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
Mechanisms of Action: A Divergent Approach to Mitotic Disruption
Mitotic inhibitors are a class of anticancer agents that target the process of cell division, or mitosis. While the ultimate outcome is the cessation of cancer cell proliferation, the specific molecular mechanisms by which they achieve this can vary significantly.
This compound: Targeting the Greatwall Kinase Signaling Pathway
This compound represents a newer class of mitotic inhibitors that does not directly target microtubules. Instead, it inhibits Greatwall (GWL) kinase, a crucial regulator of mitotic progression. The canonical pathway involves GWL phosphorylating its substrates, ENSA and ARPP19. This phosphorylation event leads to the inhibition of the protein phosphatase 2A (PP2A) complex with its B55 regulatory subunit (PP2A/B55). The inactivation of PP2A/B55 is essential for maintaining the phosphorylated state of many mitotic proteins, which in turn drives the cell through mitosis.
By inhibiting GWL, this compound prevents the phosphorylation of ENSA/ARPP19. This allows PP2A/B55 to remain active, leading to the premature dephosphorylation of mitotic substrates. The consequence of this disruption is a cascade of mitotic defects, including mitotic arrest, cell death, and failure of cytokinesis.
Classical Mitotic Inhibitors: Direct Disruption of Microtubule Dynamics
In contrast to this compound, traditional mitotic inhibitors primarily act by directly interfering with the dynamics of microtubules, the cytoskeletal polymers that form the mitotic spindle. These inhibitors are broadly categorized into two main groups:
-
Microtubule Destabilizing Agents (e.g., Vinca Alkaloids): This class of drugs, which includes vincristine and vinblastine, binds to tubulin dimers and inhibits their polymerization into microtubules. This disruption of microtubule formation prevents the assembly of a functional mitotic spindle, leading to cell cycle arrest in the M phase.
-
Microtubule Stabilizing Agents (e.g., Taxanes): Paclitaxel and docetaxel are prominent examples of this class. They bind to microtubules and stabilize them, preventing the dynamic instability (the switching between polymerization and depolymerization) that is essential for normal mitotic spindle function. This "freezing" of the microtubule dynamics also triggers the mitotic checkpoint, leading to cell cycle arrest and apoptosis.
The following diagram illustrates the distinct signaling pathway targeted by this compound.
Comparative Performance Data
Direct, head-to-head comparative studies of this compound against other mitotic inhibitors in the same cell lines and under identical experimental conditions are limited in the public domain. The following tables summarize available quantitative data from different studies to provide an approximate comparison. It is crucial to note that variations in experimental protocols (e.g., cell lines, incubation times) can significantly influence IC50 values.
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 | Incubation Time | Reference |
| This compound | HeLa | Not explicitly stated in the primary study, but cellular effects were observed at 25 and 50 µM | 24-72 hours | Oncotarget, 2016 |
| Paclitaxel | HeLa | ~3.35 µM (24h), ~0.568 µM (48h) | 24 and 48 hours | ResearchGate Article, 2023 |
| Paclitaxel | MCF-7 | ~7 µM | Not Specified | Sigma-Aldrich |
| Vincristine | MCF-7 | ~239.51 µmol/mL | 48 hours | Brieflands, 2023 |
Table 2: Effects on Cell Cycle Distribution
| Compound | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| This compound | HeLa | 25 and 50 µM | Not Specified | Decrease in mitotic events, mitotic arrest/cell death, cytokinesis failure | Oncotarget, 2016 |
| Paclitaxel | HeLa | Not Specified | 24 hours | G2/M arrest | OAText, 2016 |
| Vincristine | MCF-7 | Not Specified | Not Specified | M-phase arrest | General Knowledge |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate mitotic inhibitors.
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability by measuring the metabolic activity of cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the mitotic inhibitors (e.g., this compound, paclitaxel, vincristine) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth).
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of the distribution of cells in different phases of the cell cycle.
Workflow:
Detailed Steps:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the mitotic inhibitor for a specified time.
-
Cell Harvesting: For adherent cells, wash with PBS and detach using trypsin. For suspension cells, collect by centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can interfere with DNA staining.
-
DNA Staining: Add a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound presents a distinct mechanism of action compared to classical mitotic inhibitors like vinca alkaloids and taxanes. By targeting the Greatwall kinase pathway, it offers an alternative strategy for inducing mitotic catastrophe in cancer cells. While direct comparative data on its potency relative to established drugs is still emerging, the available information suggests it is a valuable tool for research into mitotic regulation and a potential starting point for the development of novel anticancer therapeutics. The experimental protocols provided in this guide offer a framework for the further evaluation and comparison of these and other mitotic inhibitors.
A Comparative Analysis of GKI-1 and Aurora Kinase Inhibitors in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms, efficacy, and experimental evaluation of GKI-1 and Aurora kinase inhibitors, two classes of compounds targeting critical regulators of mitosis.
This guide provides a comprehensive comparison of the Greatwall kinase inhibitor this compound and various Aurora kinase inhibitors, focusing on their respective roles in cell cycle control and their potential as anti-cancer therapeutics. This analysis is supported by experimental data on their inhibitory activities and cellular effects, along with detailed protocols for key assays.
Introduction to Mitotic Kinase Inhibitors
The cell cycle is a tightly regulated process, and its deregulation is a hallmark of cancer. Mitotic kinases play a pivotal role in ensuring the fidelity of cell division. Two such key kinase families are Greatwall (GWL) and Aurora kinases. Inhibitors targeting these kinases have emerged as promising therapeutic agents by inducing mitotic arrest and cell death specifically in rapidly dividing cancer cells.
This compound is a first-in-class inhibitor of Greatwall (GWL) kinase, a crucial component of the spindle assembly checkpoint.[1][2] GWL activation is essential for the stable phosphorylation of mitotic substrates by preventing their dephosphorylation by the phosphatase PP2A-B55.
Aurora kinase inhibitors target the Aurora kinase family, which consists of three highly homologous serine/threonine kinases (Aurora A, B, and C) that play distinct but critical roles throughout mitosis. Numerous small molecule inhibitors have been developed to target these kinases, with several advancing to clinical trials.
Comparative Data on Inhibitor Potency
The potency of this compound and various Aurora kinase inhibitors has been determined through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Inhibitor | Target Kinase | IC50 (in vitro) | Cell Line (Cellular Effect) | Reference |
| This compound | human Greatwall (hGWLFL) | 4.9 µM | HeLa | [1][3] |
| human Greatwall (hGWL-KinDom) | 2.5 µM | HeLa | [1][3] | |
| Alisertib (MLN8237) | Aurora A | 1.2 nM | Multiple Myeloma | [4] |
| Aurora B | 396.5 nM | Multiple Myeloma | [4] | |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 nM | Multiple cell lines | [5][6][7] |
| Danusertib (PHA-739358) | Aurora A | 13 nM | Multiple cell lines | [8] |
| Aurora B | 79 nM | Multiple cell lines | [8] | |
| Aurora C | 61 nM | Multiple cell lines | [8] |
Signaling Pathways and Mechanism of Action
Both this compound and Aurora kinase inhibitors disrupt mitosis, but they do so by targeting distinct signaling pathways.
Greatwall Kinase Signaling Pathway
The Greatwall kinase pathway is a critical regulator of mitotic entry and progression. Upon activation by Cyclin B-Cdk1, Greatwall kinase phosphorylates its substrates, Arpp19 and ENSA. This phosphorylation converts them into potent inhibitors of the protein phosphatase 2A-B55 (PP2A-B55). The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby ensuring a stable mitotic state. Inhibition of Greatwall kinase by this compound leads to the reactivation of PP2A-B55, premature dephosphorylation of mitotic substrates, and ultimately, mitotic collapse.[1][2]
Aurora Kinase Signaling Pathway
The Aurora kinases are key orchestrators of various mitotic events. Aurora A is primarily involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is crucial for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is thought to be similar to Aurora B. Inhibition of Aurora kinases leads to a variety of mitotic defects, including monopolar spindles, chromosome misalignment, and cytokinesis failure, ultimately triggering apoptosis.
Cellular Phenotypes
The distinct mechanisms of action of this compound and Aurora kinase inhibitors result in characteristic cellular phenotypes.
This compound: Treatment of HeLa cells with this compound leads to a reduction in the phosphorylation of ENSA/ARPP19, resulting in decreased mitotic events, mitotic arrest, cell death, and cytokinesis failure.[1][2][3][8]
Aurora Kinase Inhibitors: Inhibition of Aurora A typically results in defects in centrosome separation and the formation of monopolar spindles, leading to a G2/M cell cycle arrest. Inhibition of Aurora B disrupts the alignment of chromosomes at the metaphase plate and prevents cytokinesis, often leading to polyploidy and subsequent apoptosis.[4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a kinase inhibitor. Specific conditions, such as enzyme and substrate concentrations, should be optimized for each kinase.
Objective: To measure the concentration of an inhibitor required to inhibit 50% of the kinase activity.
Materials:
-
Recombinant kinase (e.g., Greatwall or Aurora kinase)
-
Kinase-specific substrate (peptide or protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
ATP (at a concentration close to the Km for the specific kinase)
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)
-
Test inhibitor (e.g., this compound or an Aurora kinase inhibitor) at various concentrations
-
96-well plates
-
Incubator
-
Detection instrument (scintillation counter, luminometer, or fluorescence plate reader)
Procedure:
-
Prepare serial dilutions of the inhibitor in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase, substrate, and kinase buffer to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
Pre-incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a short period (e.g., 10-15 minutes).
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radioactive assay).
-
Incubate the reaction for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction using an appropriate method (e.g., adding a stop solution like EDTA for radioactive assays, or the stop reagent in commercial kits).
-
Detect the kinase activity. For radioactive assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the detection reagent.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
MTT Cell Viability Assay
This protocol is used to assess the effect of an inhibitor on the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.
Conclusion
Both this compound and Aurora kinase inhibitors represent promising classes of anti-cancer agents that target key regulators of mitosis. While they both induce mitotic arrest and cell death, their distinct mechanisms of action, targeting the Greatwall and Aurora kinase pathways respectively, offer different therapeutic opportunities and potential for combination therapies. The choice between these inhibitors will depend on the specific cancer type, its underlying genetic and molecular characteristics, and the desired therapeutic outcome. Further research, including head-to-head comparative studies in various cancer models, is warranted to fully elucidate their relative efficacy and potential for clinical application.
References
- 1. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
Validating GKI-1 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of GKI-1, a first-generation inhibitor of Greatwall Kinase (GWL). Understanding and confirming that a compound interacts with its intended target within a complex cellular environment is a critical step in drug discovery and chemical biology. This document outlines key experimental approaches, presents comparative data for this compound and alternative inhibitors, and provides detailed protocols to aid in the design and execution of target validation studies.
Quantitative Data Comparison of Greatwall Kinase Inhibitors
The following table summarizes the in vitro and cellular potency of this compound and other compounds with reported activity against Greatwall Kinase (MASTL). This data allows for a direct comparison of their efficacy and selectivity.
| Compound | Target | Assay Type | IC50 / EC50 (µM) | Off-Target(s) | Reference |
| This compound | Human GWL (full-length) | In vitro kinase assay | IC50: 2.5 | ROCK1 (IC50: ~11 µM) | [1][2] |
| Human GWL (kinase domain) | In vitro kinase assay | IC50: 4.9 | PKA (IC50: > 40 µM) | [1][2] | |
| Cellular GWL | Cell-based assay | EC50: 4.9 | CDK2 (No inhibition up to 100 µM) | [1][2] | |
| Enzastaurin | MASTL | Cell-based assay | EC50: 17.13 | - | [3] |
| Palbociclib | MASTL | Cell-based assay | EC50: 10.51 | - | [3] |
Note: MASTL (microtubule-associated serine/threonine kinase-like) is the human ortholog of Greatwall kinase.[4]
Signaling Pathway of Greatwall Kinase (GWL)
Greatwall Kinase is a crucial regulator of mitotic entry.[4] Upon activation by Cdk1/Cyclin B, GWL phosphorylates its substrates, ENSA and ARPP19.[4] This phosphorylation converts them into potent inhibitors of the PP2A-B55 phosphatase.[4] The inhibition of PP2A-B55 prevents the dephosphorylation of Cdk1 substrates, thereby promoting and maintaining the mitotic state.[5] The pathway is inactivated during mitotic exit by the dephosphorylation of GWL by protein phosphatase 1 (PP1).[6]
Experimental Methodologies for Target Engagement
Validating the direct interaction of this compound with GWL in a cellular context is essential to confirm its mechanism of action. The Cellular Thermal Shift Assay (CETSA) and Kinobeads-based competition binding assays are two powerful and complementary approaches to achieve this.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that relies on the principle of ligand-induced thermal stabilization of the target protein.[7] Binding of a compound like this compound to GWL is expected to increase the thermal stability of the kinase, resulting in less protein denaturation and aggregation upon heating.
-
Cell Culture and Treatment:
-
Cell Harvesting and Preparation:
-
Heat Treatment:
-
Cell Lysis and Protein Extraction:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble GWL in each sample by Western blotting using a specific anti-GWL antibody.
-
Quantify the band intensities and plot the percentage of soluble GWL as a function of temperature for both this compound treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Kinobeads Competition Assay
This chemical proteomics approach utilizes beads coupled with broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the cellular kinome.[9] The binding of a specific kinase to the beads can be competed off by a free inhibitor in the lysate. This method is highly effective for determining the selectivity of a kinase inhibitor across the kinome.
References
- 1. oncotarget.com [oncotarget.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The M Phase Kinase Greatwall (Gwl) Promotes Inactivation of PP2A/B55δ, a Phosphatase Directed Against CDK Phosphosites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell cycle-dependent regulation of Greatwall kinase by protein phosphatase 1 and regulatory subunit 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.9. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 9. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
GKI-1 Potency: A Comparative Analysis Against Other Small Molecule Greatwall Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency of GKI-1, a first-generation inhibitor of Greatwall kinase (GWL), with other recently developed small molecule inhibitors targeting the same kinase. Greatwall kinase, also known as Microtubule-associated serine/threonine kinase-like (MASTL), is a critical regulator of mitotic entry and progression, making it a promising target for novel anti-cancer therapeutics. This document summarizes key experimental data, presents detailed methodologies for potency determination, and visualizes the relevant biological pathway to aid in research and development decisions.
Potency Comparison of Greatwall Kinase Inhibitors
The following table summarizes the in vitro potency of this compound and other reported small molecule inhibitors against Greatwall kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |
| This compound | hGWL (full-length) | 4900 | In vitro kinase assay | [1] |
| hGWL (kinase domain) | 2500 | In vitro kinase assay | [1] | |
| MKI-1 | MASTL | 9900 | In vitro kinase assay | [1] |
| MKI-2 | Recombinant MASTL | 37.44 | In vitro kinase assay | [1][2] |
| Cellular MASTL | 142.7 | Cellular assay | [1][2] | |
| Compound 15 | MASTL | N/A (Highly Potent) | Biochemical IC50 | [3] |
| Compound 16 | MASTL | N/A (Highly Potent) | Biochemical IC50 | [3] |
Greatwall Kinase Signaling Pathway and Inhibition
Greatwall kinase plays a crucial role in the G2/M transition of the cell cycle. Its primary function is to phosphorylate and activate its substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). Once phosphorylated, these proteins become potent inhibitors of the protein phosphatase 2A (PP2A) complex, a key phosphatase that dephosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) substrates. By inhibiting PP2A, the activity of CDK1 is sustained, promoting mitotic entry. Small molecule inhibitors like this compound target the kinase domain of Greatwall, preventing the phosphorylation of its substrates and thereby disrupting this signaling cascade.
Caption: Greatwall kinase signaling pathway and point of inhibition.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the accurate interpretation and comparison of potency data. Below is a representative protocol for an in vitro kinase assay to determine the IC50 value of a small molecule inhibitor against Greatwall kinase.
In Vitro Greatwall Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against recombinant human Greatwall kinase.
Materials:
-
Recombinant full-length human Greatwall kinase (hGWL)
-
Biotinylated peptide substrate (e.g., a peptide derived from ENSA/ARPP19)
-
ATP (Adenosine triphosphate)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Streptavidin-coated plates
-
Europium-labeled anti-phosphoserine/threonine antibody
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Assay detection buffer
-
Time-resolved fluorescence (TRF) plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Assay Plate Preparation: Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (for control wells) to the wells of a 384-well assay plate.
-
Kinase Reaction Mixture: Prepare a kinase reaction mixture containing the recombinant Greatwall kinase and the biotinylated peptide substrate in the kinase assay buffer.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate. Then, add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be close to its Km value for Greatwall kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Stopping the Reaction: Stop the reaction by adding a solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the Europium-labeled anti-phospho-antibody diluted in assay detection buffer and incubate to allow binding to the phosphorylated substrate.
-
Wash the plate again to remove the unbound antibody.
-
Add enhancement solution to dissociate the Europium ions.
-
-
Data Acquisition: Read the time-resolved fluorescence signal on a compatible plate reader. The signal intensity is directly proportional to the amount of phosphorylated substrate.
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
This guide provides a foundational comparison of this compound's potency and the broader landscape of Greatwall kinase inhibitors. For further details on specific inhibitors and their off-target profiles, consulting the primary literature is recommended.
References
A Comparative Guide to GKI-1 and Plk1 Inhibitors: Dissecting Phenotypic Differences in Cancer Cell Fate
For Immediate Release
[City, State] – October 30, 2025 – In the rapidly evolving landscape of oncology research, the targeting of mitotic kinases has emerged as a promising therapeutic strategy. This guide provides a comprehensive comparison of the phenotypic differences between inhibitors of two critical mitotic regulators: Greatwall Kinase (GWL), targeted by GKI-1, and Polo-like kinase 1 (Plk1), targeted by a diverse class of small molecules. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct cellular consequences of inhibiting these two key players in cell division.
Introduction
Both Greatwall Kinase (GWL), also known as Microtubule-associated serine/threonine kinase-like (MASTL), and Polo-like kinase 1 (Plk1) are pivotal for the faithful execution of mitosis. Their overexpression is a common feature in a wide range of human cancers, making them attractive targets for anti-cancer drug development. While both types of inhibitors ultimately disrupt cell division, they do so by impinging on distinct signaling nodes, leading to varied and specific cellular phenotypes.
This compound is a small-molecule inhibitor of GWL kinase.[1][2] GWL's primary role during mitosis is to phosphorylate and activate substrates such as ENSA/ARPP19, which in turn inhibit the protein phosphatase 2A (PP2A-B55).[3][4] This inhibition of a key phosphatase is crucial for maintaining the phosphorylated state of numerous substrates of cyclin-dependent kinase 1 (CDK1), a master regulator of mitosis.
Plk1 inhibitors, on the other hand, represent a broader class of molecules that primarily target the ATP-binding domain or the Polo-box domain (PBD) of Plk1.[5] Plk1 is a multifaceted kinase with roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][6] Its inhibition leads to a direct disruption of these fundamental mitotic processes.
This guide will dissect the signaling pathways, compare the resulting cellular phenotypes, and provide detailed experimental protocols for key assays used to characterize these inhibitors.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and Plk1 inhibitors are rooted in the different signaling pathways they disrupt.
Greatwall Kinase (GWL) Signaling Pathway
The GWL pathway is central to the control of mitotic entry and progression by regulating the activity of the major mitotic phosphatase, PP2A-B55.[3][4] Inhibition of GWL by this compound leads to the unopposed activity of PP2A-B55, resulting in the premature dephosphorylation of CDK1 substrates.
Polo-like Kinase 1 (Plk1) Signaling Pathway
Plk1 acts as a master regulator of multiple mitotic events through the phosphorylation of a wide array of substrates.[7][8] Its activity is crucial for the proper execution of processes from mitotic entry to cytokinesis. Plk1 inhibitors directly block its catalytic activity or its interaction with substrates.
Comparative Data on Phenotypic Differences
The inhibition of GWL and Plk1 leads to distinct and measurable differences in cellular phenotypes, particularly in cell cycle progression and apoptosis.
| Feature | This compound (Greatwall Kinase Inhibitor) | Plk1 Inhibitors (ATP-Competitive) | Plk1 Inhibitors (Polo-Box Domain) |
| Primary Mechanism | Inhibition of GWL kinase, leading to PP2A-B55 activation and dephosphorylation of CDK1 substrates.[1][3] | Competitive inhibition of the Plk1 ATP-binding site.[5] | Inhibition of Plk1 substrate binding to the Polo-Box Domain. |
| Cell Cycle Arrest | G2 arrest and delayed mitotic entry.[4][9] | Potent G2/M arrest.[5][10] | S-phase and G2/M arrest. |
| Mitotic Phenotype | Decrease in mitotic events, mitotic arrest, and cytokinesis failure.[2][9] | Formation of monopolar spindles, chromosome misalignment, and mitotic catastrophe.[11] | Aberrant mitotic exit and formation of multinucleated cells. |
| Apoptosis Induction | Mitotic arrest can lead to cell death.[2][9] | Strong induction of apoptosis following mitotic arrest.[10][12][13] | Induction of apoptosis. |
| Key Molecular Markers | Reduced phosphorylation of ENSA/ARPP19.[2][9] | Increased levels of phosphorylated Histone H3 (a mitotic marker), and cleavage of PARP and caspase-3 (apoptosis markers).[10] | Increased p21(WAF1) levels. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Plk1 inhibitors on cancer cell lines.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or a Plk1 inhibitor for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with this compound or Plk1 inhibitors.
Protocol:
-
Treat cancer cells with the desired concentration of the inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content by flow cytometry. The percentages of cells in G1, S, and G2/M phases are determined by analyzing the DNA histograms.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells following inhibitor treatment.
Protocol:
-
Treat cells with this compound or a Plk1 inhibitor for the desired time period (e.g., 48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Conclusion
The phenotypic outcomes of inhibiting Greatwall Kinase with this compound versus Polo-like kinase 1 with its specific inhibitors, while both leading to mitotic disruption, are mechanistically distinct. This compound's action through the indirect activation of a key phosphatase results in a G2 arrest and failures in later mitotic stages. In contrast, direct Plk1 inhibition causes a more immediate and profound collapse of mitotic processes, often leading to a potent G2/M arrest and subsequent apoptosis. Understanding these nuanced differences is critical for the strategic development of novel anti-cancer therapies that target the intricate machinery of cell division. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising kinase inhibitors.
References
- 1. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pnas.org [pnas.org]
- 5. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A first generation inhibitor of human Greatwall kinase, enabled by structural and functional characterisation of a minimal kinase domain construct - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of polo like kinase 1 in sarcomas induces apoptosis that is dependent on Mcl-1 suppression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of GKI-1: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the proper disposal procedures for GKI-1, a Greatwall (GWL) kinase inhibitor, ensuring the safety of laboratory personnel and compliance with environmental regulations.
When handling and disposing of this compound, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the compound's hazards, handling, storage, and disposal. In the absence of a readily available SDS, the following general procedures for the disposal of research-grade kinase inhibitors should be followed as a baseline for safe laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid generating dust if handling a solid form of this compound. In case of accidental contact, wash the affected skin area immediately with soap and water. If this compound comes into contact with the eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Step-by-Step Disposal Protocol
-
Segregation of Waste: this compound waste, including empty containers, contaminated PPE, and any unused material, should be segregated from general laboratory waste. It is crucial to prevent the mixing of incompatible chemicals.
-
Waste Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound.
-
Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the full chemical name (this compound, Greatwall kinase inhibitor), and any associated hazard symbols (e.g., toxic, irritant).
-
Collection of Waste:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container. Avoid creating dust.
-
Liquid Waste: If this compound is in a solution, do not dispose of it down the drain. Pour the liquid waste into the appropriate labeled hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be placed in the designated solid hazardous waste container.
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.
Quantitative Data Summary
For researchers working with this compound, understanding its key properties is essential for both experimental design and safety.
| Property | Value | Source |
| CAS Number | 2444764-03-6 | TargetMol |
| Molecular Formula | C₁₅H₁₂ClN₃ | Probechem |
| Molecular Weight | 269.73 g/mol | Probechem |
| IC₅₀ (hGWLFL) | 4.9 µM | GlpBio |
| IC₅₀ (hGWL-KinDom) | 2.5 µM | GlpBio |
| IC₅₀ (ROCK1) | 11 µM | GlpBio |
Greatwall Kinase Signaling Pathway
The following diagram illustrates the signaling pathway in which Greatwall (GWL) kinase, the target of this compound, plays a crucial role in mitotic progression.
Caption: Greatwall Kinase (GWL) signaling pathway in mitosis.
Disclaimer: This information is intended as a general guide. Always refer to the manufacturer-provided Safety Data Sheet (SDS) and your institution's specific safety protocols for the proper disposal of this compound and other chemical reagents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
